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  • Product: 4-Amino-7-iodoquinoline
  • CAS: 40107-16-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Amino-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-7-iodoquinoline is a heterocyclic aromatic organic compound belonging to the 4-aminoquinoline class of molecules. This class is of sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7-iodoquinoline is a heterocyclic aromatic organic compound belonging to the 4-aminoquinoline class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimalarial, anticancer, and anti-inflammatory properties.[1] The presence of an iodine atom at the 7-position of the quinoline ring makes 4-Amino-7-iodoquinoline a versatile synthetic intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-7-iodoquinoline.

Chemical and Physical Properties

While specific experimental data for 4-Amino-7-iodoquinoline is limited in publicly available literature, the following tables summarize its known properties and estimated values based on its chloro-analog, 4-amino-7-chloroquinoline.

Identifier Value
IUPAC Name 7-iodoquinolin-4-amine
CAS Number 40107-16-2[2]
Molecular Formula C₉H₇IN₂[2]
Molecular Weight 270.07 g/mol [2]
Canonical SMILES C1=CC2=C(C=C(C=C2)I)N=C1N
InChI Key ANZLVKANMLYHDJ-UHFFFAOYSA-N

Table 1: General Chemical Identifiers for 4-Amino-7-iodoquinoline.

Property Value Notes
Melting Point 148-154 °CEstimated based on the melting point of 4-amino-7-chloroquinoline.
Boiling Point Not availableData not found in the searched literature.
Solubility The solubility of aminoquinolines is generally low in water but increases in organic solvents.[3]
WaterPoorly soluble (estimated)
EthanolSoluble (estimated)
MethanolSoluble (estimated)
DMSOSoluble (estimated)
Density 1.913 g/cm³[]

Table 2: Physicochemical Properties of 4-Amino-7-iodoquinoline.

Spectral Data

Proton (¹H NMR) Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons7.0 - 8.5The iodine atom will influence the specific shifts of adjacent protons.
Amino Protons (-NH₂)5.0 - 7.0Broad singlet, chemical shift can vary with solvent and concentration.

Table 3: Predicted ¹H NMR Spectral Data for 4-Amino-7-iodoquinoline.

Carbon (¹³C NMR) Expected Chemical Shift (δ, ppm) Notes
C-I~90-100The carbon bearing the iodine is expected to be significantly shielded.
Aromatic Carbons110 - 155
C-NH₂~150

Table 4: Predicted ¹³C NMR Spectral Data for 4-Amino-7-iodoquinoline.

Technique Expected Absorptions (cm⁻¹) Functional Group
Infrared (IR) 3400 - 3200N-H stretching (amine)
1650 - 1580N-H bending (amine)
1620 - 1450C=C and C=N stretching (aromatic rings)
~500C-I stretching

Table 5: Predicted IR Spectral Data for 4-Amino-7-iodoquinoline.

Technique Expected m/z values Notes
Mass Spectrometry (MS) 270[M]⁺, molecular ion peak.
143[M-I]⁺, loss of iodine.
116Further fragmentation of the quinoline ring.

Table 6: Predicted Mass Spectrometry Fragmentation for 4-Amino-7-iodoquinoline.

Experimental Protocols

Synthesis of 4-Amino-7-iodoquinoline

A plausible synthetic route to 4-Amino-7-iodoquinoline can be adapted from general methods for the synthesis of 4-aminoquinolines.[5][6] A common approach involves the reaction of a 4-chloroquinoline derivative with an amine source. In this case, starting from 4-chloro-7-iodoquinoline.

Materials:

  • 4-chloro-7-iodoquinoline

  • Ammonia (or a protected amine source like formamide followed by hydrolysis)

  • Solvent (e.g., phenol, N-methyl-2-pyrrolidone (NMP), or a high-boiling alcohol)

  • Base (e.g., potassium carbonate, if necessary)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-iodoquinoline in a suitable high-boiling solvent like phenol.

  • Amination: Add an excess of the aminating agent (e.g., pass ammonia gas through the solution or add a suitable amine source).

  • Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If phenol was used as a solvent, dissolve the mixture in an excess of aqueous sodium hydroxide solution.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Alternatively, the product can be converted to its hydrochloride salt by dissolving it in a suitable solvent and adding hydrochloric acid. The salt can then be recrystallized.

G cluster_synthesis Synthesis Workflow start Start with 4-chloro-7-iodoquinoline reaction Amination Reaction (e.g., with Ammonia in Phenol) start->reaction workup Aqueous Work-up (Base wash, Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product 4-Amino-7-iodoquinoline purification->product

Figure 1: Generalized workflow for the synthesis of 4-Amino-7-iodoquinoline.

Biological Significance and Signaling Pathways

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a prominent example.[7] The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.[8]

Recent research has also implicated 4-aminoquinoline derivatives in the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[9]

Potential Interaction with PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling cascades are crucial for regulating cell proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. Some 4-aminoquinoline derivatives have been shown to sensitize cancer cells to inhibitors of the PI3K/Akt pathway.[9] While the exact mechanism for 4-Amino-7-iodoquinoline is not yet elucidated, it is plausible that it could modulate these pathways, potentially through off-target effects or by interfering with upstream or downstream components.

G RTK_PI3K Growth Factor Receptor PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Akt Cell Survival, Proliferation Akt->Downstream_Akt RTK_MAPK Growth Factor Receptor Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream_ERK Cell Proliferation, Differentiation ERK->Downstream_ERK A7IQ 4-Amino-7-iodoquinoline (Potential Modulator) A7IQ->Akt A7IQ->ERK

Figure 2: Potential modulation of PI3K/Akt and MAPK signaling pathways by 4-aminoquinolines.

Conclusion

4-Amino-7-iodoquinoline is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited, its structural similarity to other well-studied 4-aminoquinolines provides a strong basis for predicting its chemical behavior and biological activity. Further research is warranted to fully elucidate its physicochemical properties, spectral characteristics, and precise mechanisms of action in various biological systems. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

Exploratory

4-Amino-7-iodoquinoline molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 4-Amino-7-iodoquinoline. It includes a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 4-Amino-7-iodoquinoline. It includes a representative synthesis protocol and contextual biological information relevant to the broader class of 4-aminoquinolines.

Core Molecular Data

The fundamental molecular and chemical properties of 4-Amino-7-iodoquinoline are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
IUPAC Name 7-iodoquinolin-4-amine
CAS Number 40107-16-2
PubChem CID 3082517
Canonical SMILES C1=CC2=C(C=C1I)N=CC=C2N
InChI Key BQJCRWGNLBFJSL-UHFFFAOYSA-N

Molecular Structure

The molecular structure of 4-Amino-7-iodoquinoline is characterized by a quinoline core, which is a bicyclic aromatic heterocycle, with an amino group at the 4-position and an iodine atom at the 7-position.

Molecular structure of 4-Amino-7-iodoquinoline.

Representative Synthesis Protocol

The synthesis of 4-Amino-7-iodoquinoline can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this class of compounds is a 4-chloro-7-substituted quinoline. The following protocol is a representative method adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[1]

Reaction: Nucleophilic Aromatic Substitution of 4-Chloro-7-iodoquinoline with Ammonia.

Materials:

  • 4-Chloro-7-iodoquinoline

  • Ammonia (e.g., in a solution of 1,4-dioxane or as ammonium hydroxide)

  • Solvent (e.g., 1,4-dioxane, ethanol)

  • Pressure vessel or sealed tube

  • Stirring apparatus

  • Heating apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • In a pressure-resistant vessel, dissolve 4-Chloro-7-iodoquinoline in a suitable solvent such as 1,4-dioxane.

  • Add an excess of an ammonia solution to the reaction mixture. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia.

  • Seal the vessel and heat the reaction mixture with stirring. A typical temperature range is 120-150°C. The reaction time can vary from 12 to 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified. A common method is column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to elute the final product.

  • Characterize the purified 4-Amino-7-iodoquinoline using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 4-Chloro-7-iodoquinoline reaction Nucleophilic Aromatic Substitution (120-150°C, 12-24h) start1->reaction start2 Ammonia Solution start2->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product 4-Amino-7-iodoquinoline purification->product G cluster_parasite Malaria Parasite hemoglobin Hemoglobin (from host red blood cell) heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (non-toxic crystal) heme->hemozoin Biocrystallization death Parasite Death heme->death Leads to aq 4-Aminoquinoline Derivative aq->heme Inhibits

References

Foundational

An In-depth Technical Guide to the Synthesis of 4-Amino-7-iodoquinoline Starting Materials

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 4-amino-7-iodoquinoline, a crucial scaffold in medicinal chemistry. The document...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-amino-7-iodoquinoline, a crucial scaffold in medicinal chemistry. The document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data. Furthermore, it includes a visualization of the mechanism of action of 4-aminoquinoline derivatives in the context of malaria, a key therapeutic area for this class of compounds.

Introduction

4-Aminoquinoline derivatives are a cornerstone in drug discovery, most notably as antimalarial agents. The 7-iodo-substituted analogue is a valuable intermediate for the synthesis of more complex molecules through various cross-coupling reactions, allowing for the exploration of a wider chemical space and the development of novel therapeutic agents. This guide focuses on the practical synthesis of 4-amino-7-iodoquinoline, providing a foundation for its further use in research and development.

Synthetic Pathways

The most common and practical approach to the synthesis of 4-amino-7-iodoquinoline involves a two-step process. The first step is the synthesis of the key intermediate, 4-chloro-7-iodoquinoline. This is followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position.

Synthesis of 4-Chloro-7-iodoquinoline

A common method for the synthesis of the quinoline core is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, followed by chlorination.[1][2] For the synthesis of 4-chloro-7-iodoquinoline, the logical starting material is 3-iodoaniline. The 4-hydroxy-7-iodoquinoline intermediate is then chlorinated, typically using phosphorus oxychloride (POCl3), to yield 4-chloro-7-iodoquinoline.[3]

Synthesis of 4-Amino-7-iodoquinoline

The final step is the amination of 4-chloro-7-iodoquinoline. The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic attack.[4] Reaction with a source of ammonia, such as aqueous ammonia or a protected amine followed by deprotection, yields the desired 4-amino-7-iodoquinoline.[5][6]

Quantitative Data

The following table summarizes key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Typical Yield (%)
3-IodoanilineC₆H₆IN219.0229-33-
Diethyl malonateC₇H₁₂O₄160.17-43-
4-Hydroxy-7-iodoquinolineC₉H₆INO287.05~270 (decomposes)75-85 (estimated)
4-Chloro-7-iodoquinolineC₉H₅ClIN305.50105-10880-90 (estimated)
4-Amino-7-iodoquinoline C₉H₇IN₂ 270.07 148-154 [7]85-95 (estimated)

Experimental Protocols

Synthesis of 4-Chloro-7-iodoquinoline

Step 1: Synthesis of 4-Hydroxy-7-iodoquinoline (via Conrad-Limpach Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The ethanol byproduct will distill off.

  • Cyclization: To the hot reaction mixture, cautiously add a high-boiling inert solvent such as Dowtherm A or mineral oil. Heat the mixture to 250 °C for 30 minutes to induce cyclization.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate. Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and then with ethanol. Dry the solid to obtain 4-hydroxy-7-iodoquinoline.

Step 2: Chlorination of 4-Hydroxy-7-iodoquinoline

  • Reaction Setup: In a fume hood, suspend 4-hydroxy-7-iodoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction should become a clear solution.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH 8-9. The product will precipitate. Filter the solid, wash with water, and dry. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-7-iodoquinoline.

Synthesis of 4-Amino-7-iodoquinoline
  • Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-7-iodoquinoline (1.0 eq) in a suitable solvent such as ethanol or dioxane.

  • Amination: Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq).

  • Reaction: Heat the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling, the product may precipitate. If so, filter the solid, wash with water, and dry. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 4-amino-7-iodoquinoline.

Visualizations

General Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the preparation of 4-amino-7-iodoquinoline.

G cluster_0 Step 1: Synthesis of 4-Chloro-7-iodoquinoline cluster_1 Step 2: Synthesis of 4-Amino-7-iodoquinoline 3-Iodoaniline 3-Iodoaniline Condensation Condensation 3-Iodoaniline->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate 4-Hydroxy-7-iodoquinoline 4-Hydroxy-7-iodoquinoline Cyclization->4-Hydroxy-7-iodoquinoline Chlorination Chlorination 4-Hydroxy-7-iodoquinoline->Chlorination POCl3 4-Chloro-7-iodoquinoline 4-Chloro-7-iodoquinoline Chlorination->4-Chloro-7-iodoquinoline 4-Chloro-7-iodoquinoline_ref 4-Chloro-7-iodoquinoline Ammonia Ammonia Amination (SNAr) Amination (SNAr) Ammonia->Amination (SNAr) 4-Amino-7-iodoquinoline 4-Amino-7-iodoquinoline Amination (SNAr)->4-Amino-7-iodoquinoline 4-Chloro-7-iodoquinoline_ref->Amination (SNAr)

Caption: Synthetic workflow for 4-amino-7-iodoquinoline.

Mechanism of Action: Inhibition of Hemozoin Formation

4-Aminoquinolines, such as chloroquine, exert their antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[8][9] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme.[10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[11] 4-Aminoquinolines are weak bases that accumulate in the acidic food vacuole and are thought to inhibit hemozoin formation by capping the growing crystal face or by forming a complex with heme, preventing its polymerization.[12][13][14] This leads to the buildup of toxic free heme, which causes oxidative stress and parasite death.[15][16]

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Digestion Digestion Hemoglobin->Digestion Parasitic Proteases Free Heme (Toxic) Free Heme (Toxic) Digestion->Free Heme (Toxic) Polymerization Polymerization Free Heme (Toxic)->Polymerization Detoxification Parasite Lysis Parasite Lysis Free Heme (Toxic)->Parasite Lysis Accumulation leads to Hemozoin (Non-toxic) Hemozoin (Non-toxic) Polymerization->Hemozoin (Non-toxic) 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Inhibition Inhibition->Polymerization Inhibits

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

References

Exploratory

Spectroscopic Profile of 4-Amino-7-iodoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-7-iodoquinoline, a molecule of interest in medicinal c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-7-iodoquinoline, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of its close structural analog, 4-Amino-7-chloroquinoline, to predict and interpret the spectroscopic characteristics of the iodo-derivative. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

4-Amino-7-iodoquinoline belongs to the 4-aminoquinoline class of compounds, a scaffold known for its diverse pharmacological activities. The structural characterization of such molecules is crucial for confirming their identity, purity, and for elucidating structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental techniques for the unambiguous structural elucidation of organic molecules.

This guide leverages the available spectral data for 4-Amino-7-chloroquinoline to provide a robust predictive framework for the spectroscopic properties of 4-Amino-7-iodoquinoline. The substitution of chlorine with iodine, both halogens, is expected to induce predictable shifts in the spectral data, primarily due to differences in electronegativity and atomic mass.

Predicted Spectroscopic Data for 4-Amino-7-iodoquinoline

The following sections present the experimental spectroscopic data for the analogous compound, 4-Amino-7-chloroquinoline, and discuss the anticipated data for 4-Amino-7-iodoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR data for 4-Amino-7-iodoquinoline is predicted based on the data for 4-Amino-7-chloroquinoline. The substitution of chlorine with the less electronegative iodine is expected to cause slight upfield shifts (to lower ppm values) for the protons on the quinoline ring, particularly for those in closer proximity to the halogen.

Table 1: ¹H NMR Data for 4-Amino-7-chloroquinoline [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly provided in search results

Note: Specific peak assignments and coupling constants for 4-amino-7-chloroquinoline were not available in the provided search results. The table structure is provided for when such data is obtained. The general regions for aromatic protons are between 6.5 and 8.5 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The iodine atom's influence on the carbon chemical shifts will be most pronounced at the carbon to which it is attached (C-7).

Table 2: ¹³C NMR Data for 4-Amino-7-chloroquinoline [1]

Chemical Shift (δ) ppmAssignment
Data not explicitly provided in search results

Note: Specific peak assignments for 4-amino-7-chloroquinoline were not available in the provided search results. The table structure is provided for when such data is obtained. Aromatic carbons typically resonate between 100 and 150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-7-iodoquinoline is expected to be very similar to that of 4-Amino-7-chloroquinoline, with characteristic peaks for the N-H stretches of the amino group, C=C and C=N stretching vibrations of the quinoline ring, and C-H bending vibrations.

Table 3: Key IR Absorption Bands for 4-Amino-7-chloroquinoline [1]

Wavenumber (cm⁻¹)IntensityAssignment
Data not explicitly provided in search results

Note: Specific peak positions for 4-amino-7-chloroquinoline were not available in the provided search results. The table structure is provided for when such data is obtained. Typical absorptions include N-H stretching (around 3300-3500 cm⁻¹), C=C and C=N stretching (around 1500-1650 cm⁻¹), and C-H bending (around 750-900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The molecular ion peak (M⁺) for 4-Amino-7-iodoquinoline will be significantly different from that of its chloro-analog due to the higher atomic mass of iodine.

Table 4: Mass Spectrometry Data for 4-Amino-7-chloroquinoline [1]

m/zRelative IntensityAssignment
178High[M]⁺ (for ³⁵Cl)
180Approx. 1/3 of M⁺[M+2]⁺ (for ³⁷Cl)

For 4-Amino-7-iodoquinoline , the expected molecular ion peak would be at m/z 270 , corresponding to the molecular formula C₉H₇IN₂. Iodine has only one stable isotope (¹²⁷I), so a significant M+2 peak will not be observed.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-Amino-7-iodoquinoline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid 4-Amino-7-iodoquinoline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the powder mixture into a pellet press and apply high pressure to form a thin, transparent pellet.[2]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.[3] Alternatively, for less volatile compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) is suitable.

    • In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[3] In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[3]

  • Detection:

    • A detector records the abundance of ions at each m/z value, generating a mass spectrum.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 4-Amino-7-iodoquinoline.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis of 4-Amino-7-iodoquinoline Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Exploratory

Potential biological activities of 4-Amino-7-iodoquinoline

An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-7-iodoquinoline For Researchers, Scientists, and Drug Development Professionals Abstract The 4-aminoquinoline scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities of 4-Amino-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine. Modifications to this core structure, particularly at the 7-position, have been a fertile ground for developing novel therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on 4-Amino-7-iodoquinoline, a halogenated analogue that holds significant promise not only for its intrinsic biological potential but also as a versatile synthetic intermediate. The presence of the iodine atom at the 7-position modulates the electronic properties of the quinoline ring and provides a reactive handle for extensive chemical diversification through metal-catalyzed cross-coupling reactions. This document details the synthesis, potential antimalarial, anticancer, and antiviral activities, and key mechanisms of action associated with this scaffold. Comprehensive experimental protocols and structured data tables are provided to support further research and development in this area.

Synthesis and Chemical Utility

The 4-aminoquinoline core is typically synthesized via nucleophilic aromatic substitution (SNAr) on a 4,7-dihaloquinoline precursor. The 7-iodo analogue is of particular interest to medicinal chemists because the carbon-iodine bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

The iodine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Negishi reactions. This reactivity allows for the straightforward synthesis of a vast array of 7-substituted 4-aminoquinoline derivatives, which is crucial for exploring structure-activity relationships (SAR) by systematically probing how different functionalities at the 7-position influence biological activity.[1]

Synthesis_and_Diversification Figure 1: Synthesis and Diversification of 4-Amino-7-iodoquinoline. cluster_synthesis Synthesis cluster_diversification Chemical Diversification via Cross-Coupling Precursor 4-Chloro-7-iodoquinoline Product 4-Amino(R)-7-iodoquinoline Precursor->Product SNAr Reaction Amine Primary/Secondary Amine (R-NH2) Amine->Product Intermediate 4-Amino(R)-7-iodoquinoline Suzuki Suzuki Coupling (Boronic Acids) Intermediate->Suzuki Ullmann Ullmann Condensation (Phenols, Amines) Intermediate->Ullmann Negishi Negishi Coupling (Organozinc Reagents) Intermediate->Negishi Derivatives Library of 7-Substituted 4-Aminoquinoline Derivatives Suzuki->Derivatives Ullmann->Derivatives Negishi->Derivatives

Caption: Synthesis and Diversification of 4-Amino-7-iodoquinoline.

Potential Biological Activities

The 4-aminoquinoline scaffold is biologically pleiotropic, demonstrating a range of activities from antimalarial to anticancer and antiviral effects. The nature of the substituent at the 7-position is a critical determinant of potency and spectrum of activity.

Antimalarial Activity

The quintessential activity of 4-aminoquinolines is their antiplasmodial effect. These compounds are weak bases that accumulate in the acidic food vacuole of the Plasmodium parasite. Inside, they interfere with the detoxification of heme—a byproduct of hemoglobin digestion—by inhibiting its polymerization into hemozoin crystals. The resulting buildup of free heme is toxic to the parasite, leading to its death.[2]

Studies comparing various 7-substituted 4-aminoquinolines have shown that replacing the chlorine of chloroquine with a bromine or iodine atom results in compounds with comparable or superior activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[2][3] In contrast, 7-fluoro and 7-trifluoromethyl analogues are generally less active, particularly against resistant strains.[3] This highlights the importance of the size and electronic properties of the halogen at this position.

Antimalarial_MoA Figure 2: Antimalarial Mechanism of 4-Aminoquinolines. cluster_parasite Parasite Food Vacuole (Acidic pH) AQ 4-Aminoquinoline (e.g., 7-Iodo-AQ) AQ->AQ Accumulates via protonation (pH trapping) Heme Toxic Free Heme AQ->Heme Complexation Hemozoin Non-Toxic Hemozoin (Crystal) AQ->Hemozoin Inhibition Hemoglobin Host Hemoglobin Hemoglobin->Heme Digestion Heme->Hemozoin Heme Polymerization (Detoxification) Death Parasite Death Heme->Death Oxidative Stress

Caption: Antimalarial Mechanism of 4-Aminoquinolines.

Table 1: Comparative In Vitro Antimalarial Activity of 7-Substituted 4-Aminoquinolines (Data synthesized from De, D., et al., 1998)[3]

7-SubstituentSide ChainIC₅₀ vs. CQS P. falciparum (nM)IC₅₀ vs. CQR P. falciparum (nM)
-I -HN(CH₂)₂NEt₂3 - 123 - 12
-I -HN(CH₂)₃NEt₂3 - 123 - 12
-Br -HN(CH₂)₂NEt₂3 - 123 - 12
-Br -HN(CH₂)₃NEt₂3 - 123 - 12
-Cl -HN(CH₂)₂NEt₂3 - 123 - 12
-Cl -HN(CH₂)₃NEt₂3 - 123 - 12
-F -HN(CH₂)₂NEt₂15 - 5018 - 500
-CF₃ -HN(CH₂)₂NEt₂15 - 5018 - 500
-OCH₃ -HN(CH₂)₂NEt₂17 - 15090 - 3000
Side chain attached at the 4-amino position.
Anticancer Activity

The 4-aminoquinoline scaffold has emerged as a promising platform for developing anticancer agents. One of the primary mechanisms of action is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy. As lysosomotropic agents, 4-aminoquinolines accumulate in lysosomes, raising the intra-lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This blockade of the final step of autophagy leads to the accumulation of dysfunctional proteins and organelles, ultimately triggering apoptotic cell death.[4]

Furthermore, these compounds can sensitize cancer cells to conventional chemotherapeutics and targeted agents, such as Akt inhibitors, offering a promising combinatorial approach to overcome drug resistance.[4][5]

Anticancer_MoA Figure 3: Anticancer Mechanism via Autophagy Inhibition. CellStress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome (Contains cellular debris) CellStress->Autophagosome Induces Autophagy Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Failure to degrade leads to stress AQ 4-Aminoquinoline AQ->Lysosome Accumulates & Raises pH AQ->Autolysosome Inhibits Fusion

Caption: Anticancer Mechanism via Autophagy Inhibition.

Table 2: In Vitro Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives in Human Breast Cancer Cell Lines (Data synthesized from Solomon, V.R., et al., 2011)[6]

Compound Structure (R at 7-position)Compound NameGI₅₀ vs. MDA-MB-468 (μM)GI₅₀ vs. MCF-7 (μM)
-ClButyl-(7-chloro-quinolin-4-yl)-amine10.8511.52
-FButyl-(7-fluoro-quinolin-4-yl)-amine7.358.22
-ClN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine8.7312.28
-FN'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine11.4714.47
-CF₃N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.8536.77
-OCH₃N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine14.0942.15
ControlChloroquine (CQ)24.3620.72
Antiviral Activity

Chloroquine and hydroxychloroquine have demonstrated broad-spectrum antiviral activity in vitro against a variety of viruses, including coronaviruses and influenza. The proposed mechanism involves the impairment of viral entry and replication by interfering with pH-dependent steps. By increasing the pH of endosomes, these drugs can inhibit the conformational changes in viral glycoproteins that are necessary for fusion with the host cell membrane.

While specific data for 4-Amino-7-iodoquinoline is limited, the general activity of the scaffold suggests its derivatives are worthy of investigation as potential antiviral agents. A typical preclinical evaluation workflow is essential for systematically assessing new chemical entities.

Preclinical_Workflow Figure 4: Preclinical Evaluation Workflow for Novel Quinolines. Start Compound Design & In Silico Screening Synthesis Chemical Synthesis Start->Synthesis InVitro_Tox In Vitro Cytotoxicity (e.g., MTT Assay) Synthesis->InVitro_Tox InVitro_Efficacy In Vitro Efficacy Assays (e.g., Plaque Reduction, Heme Polymerization) InVitro_Tox->InVitro_Efficacy Lead_ID Lead Identification & Optimization InVitro_Efficacy->Lead_ID Lead_ID->Synthesis SAR-driven Optimization ADME In Vitro ADME/PK (Permeability, Stability) Lead_ID->ADME InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) ADME->InVivo End Preclinical Candidate InVivo->End

Caption: Preclinical Evaluation Workflow for Novel Quinolines.

Experimental Protocols

General Synthesis of a 4-Aminoquinoline Derivative

This protocol describes the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a representative example of nucleophilic aromatic substitution on a 4-chloroquinoline.[6]

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and an excess of N,N-dimethylethane-1,2-diamine (3.0-5.0 eq). The reaction can be run neat (without solvent) or in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or phenol.

  • Heating: Heat the reaction mixture to 130-140 °C with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed (typically 6-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extraction: Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the compound concentration and determine the GI₅₀/IC₅₀ value (the concentration that causes 50% growth inhibition/is cytotoxic to 50% of cells) using non-linear regression analysis.

In Vitro Antimalarial (Heme Polymerization Inhibition Assay)

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme in vitro.[8][9]

  • Reagent Preparation:

    • Prepare a 1 mM hematin solution by dissolving hemin chloride in 0.2 M NaOH.

    • Prepare test compound solutions at various concentrations in DMSO or another suitable solvent.

    • Prepare a solution of glacial acetic acid (pH ~2.6-3.0).

  • Assay Setup: In a microcentrifuge tube or a 96-well plate, add 100 µL of the 1 mM hematin solution.

  • Compound Addition: Add 50 µL of the test compound solution (or control vehicle/chloroquine).

  • Initiation of Polymerization: Add 50 µL of the glacial acetic acid solution to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 24 hours to allow for β-hematin formation.

  • Centrifugation and Washing: Centrifuge the tubes/plate at 8000 rpm for 10 minutes. Carefully remove the supernatant (containing unpolymerized heme). Wash the pellet (β-hematin) three times with 200 µL of DMSO, centrifuging after each wash to remove residual unpolymerized heme.

  • Solubilization and Measurement: After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH. Transfer 100 µL to a new 96-well plate and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of β-hematin formed. Calculate the percentage of inhibition for each compound concentration relative to the negative control (vehicle only). Determine the IC₅₀ value.

In Vitro Antiviral (Plaque Reduction Assay)

This is the gold standard assay for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.[10][11]

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well or 12-well plates. Incubate until the cells are just confluent.

  • Virus and Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., serum-free MEM). Prepare a virus stock of known titer (Plaque Forming Units/mL).

  • Infection: Aspirate the culture medium from the cell monolayers and wash twice with sterile PBS. Inoculate each well with a standardized amount of virus (e.g., 50-100 PFU) in a small volume (0.2 mL).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Treatment and Overlay: After adsorption, aspirate the virus inoculum. Overlay the cell monolayer with 1.5 mL of a semi-solid medium (e.g., 0.4% agarose or methylcellulose in MEM) containing the appropriate concentration of the antiviral compound. Include virus control (no drug) and cell control (no virus, no drug) wells.

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for several days (time depends on the virus) until plaques are visible in the control wells.

  • Plaque Visualization: Aspirate the overlay. Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes. Remove the fixative and stain the monolayer with a staining solution (e.g., 0.8% crystal violet). Plaques will appear as clear, unstained zones against a stained background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).

Conclusion

4-Amino-7-iodoquinoline represents a highly valuable scaffold in modern drug discovery. While its direct biological activities are promising, particularly in the context of antimalarial chemotherapy where it shows potent activity against resistant parasite strains, its greatest strength may lie in its utility as a versatile synthetic intermediate. The reactive iodine at the 7-position allows for extensive and systematic chemical modification, enabling the generation of large compound libraries for SAR studies. This facilitates the fine-tuning of biological activity and the optimization of pharmacokinetic properties. The demonstrated potential of the 4-aminoquinoline core to inhibit fundamental cellular processes like autophagy and heme polymerization across different disease models underscores its continued relevance. Further exploration of derivatives stemming from the 4-Amino-7-iodoquinoline core is a compelling strategy for the development of next-generation therapeutics against malaria, cancer, and viral infections.

References

Foundational

4-Amino-7-iodoquinoline: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among its many derivatives, 4-aminoquinoline has emerged as a "privileged scaffold" due to its ability to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities. This guide focuses on a particularly valuable building block within this class: 4-amino-7-iodoquinoline. The presence of the iodine atom at the 7-position provides a versatile handle for synthetic diversification through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This document will provide a comprehensive overview of the synthesis, key applications, and experimental protocols related to 4-amino-7-iodoquinoline, serving as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-amino-7-iodoquinoline is essential for its effective use in drug design and synthesis. The table below summarizes key computed and experimental properties for the closely related 4-amino-7-chloroquinoline, providing a reasonable proxy for the iodo-analogue.

PropertyValue (for 4-amino-7-chloroquinoline)Reference
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
IUPAC Name 7-chloroquinolin-4-amine
CAS Number 1198-40-9
Physical Form Solid

Synthesis of the 4-Amino-7-iodoquinoline Scaffold

The synthesis of 4-amino-7-iodoquinoline can be achieved through a multi-step process, typically starting from a readily available substituted aniline. A general and adaptable synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-Amino-7-iodoquinoline

This protocol describes a plausible synthetic route, starting from 3-iodoaniline.

Step 1: Gould-Jacobs Reaction to form 4-Hydroxy-7-iodoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.1 eq).

  • Heating: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Allow the reaction mixture to cool slightly, then add it portion-wise to a preheated flask containing diphenyl ether at 250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and then with ethyl acetate to afford 4-hydroxy-7-iodoquinoline.

Step 2: Chlorination to form 4-Chloro-7-iodoquinoline

  • Reaction Setup: In a round-bottom flask, suspend 4-hydroxy-7-iodoquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heating: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~8. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and dry. The crude 4-chloro-7-iodoquinoline can be purified by recrystallization or column chromatography.

Step 3: Amination to form 4-Amino-7-iodoquinoline

  • Reaction Setup: In a sealed tube or pressure vessel, combine 4-chloro-7-iodoquinoline (1.0 eq) with a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia) and a copper catalyst (e.g., CuI).

  • Heating: Heat the mixture at 120-150 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude 4-amino-7-iodoquinoline can be purified by column chromatography to yield the final product.

Applications in Medicinal Chemistry

The 4-amino-7-iodoquinoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The iodine atom at the 7-position is an excellent leaving group for various palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Antimalarial Agents

The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine. Research has shown that modifications at the 7-position of the quinoline ring can lead to compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. 7-Iodo- and 7-bromo-4-aminoquinoline derivatives have been shown to be as active as their 7-chloro counterparts. The mechanism of action of 4-aminoquinoline antimalarials involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

The following table summarizes the in vitro antimalarial activity of some 4-aminoquinoline analogs.

Compound7-SubstituentSide ChainP. falciparum StrainIC₅₀ (nM)Reference
ChloroquineCl-HNCH(CH₃)(CH₂)₃NEt₂D6 (CQ-S)10.7
ChloroquineCl-HNCH(CH₃)(CH₂)₃NEt₂W2 (CQ-R)87.2
Analog 1I-HN(CH₂)₂NEt₂CQ-S3-12
Analog 2I-HN(CH₂)₃NEt₂CQ-R3-12
Bisquinoline AnalogClcyclenD6 (CQ-S)7.5
Bisquinoline AnalogClcyclenW2 (CQ-R)19.2
Kinase Inhibitors

The 4-aminoquinoline scaffold has also been successfully employed in the design of potent and selective kinase inhibitors for the treatment of cancer. The quinoline ring can mimic the adenine region of ATP, binding to the hinge region of the kinase active site. The 7-substituent can be modified to achieve selectivity and potency for specific kinases.

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. 4-Aminoquinoline derivatives have been designed as EGFR tyrosine kinase inhibitors. Docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain.

TGF-β Receptor I (TGFβRI) Inhibitors: The transforming growth factor-beta (TGF-β) signaling pathway is implicated in cancer progression and immune evasion. Selective 4-aminoquinoline-based inhibitors of TGFβRI have been developed with nanomolar potency.

The table below presents the inhibitory activity of selected 4-aminoquinoline derivatives against cancer cell lines and kinases.

CompoundTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
Compound 3b (quinazoline analog)MCF-7 (breast cancer)0.13 nM
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (breast cancer)8.73 µM
Bisquinoline compound 10MDA-MB-468 (breast cancer)7.35 µM
4-aminoquinoline derivative (unspecified)EGFR kinaseVaries (nM range)
Other Therapeutic Areas

The versatility of the 4-aminoquinoline scaffold extends beyond antimalarials and kinase inhibitors. Derivatives have shown promise as:

  • Leishmanicidal agents: Targeting parasite mitochondria.

  • Agonists and antagonists of Toll-like receptors (TLRs): Modulating the immune response.

  • Neuroprotective agents: With potential applications in diseases like Parkinson's.

Key Experimental Protocols for Derivatization

The true utility of 4-amino-7-iodoquinoline lies in its potential for diversification through cross-coupling reactions. Below are detailed protocols for three key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-7-iodoquinoline

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-amino-7-iodoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 7-aryl-4-aminoquinoline derivative.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen or carbon-nitrogen bonds, particularly for the synthesis of diaryl ethers and diaryl amines.

Experimental Protocol: Ullmann Condensation of 4-Amino-7-iodoquinoline with a Phenol

  • Reaction Setup: In a sealable reaction vessel, combine 4-amino-7-iodoquinoline (1.0 eq), the desired phenol (1.5 eq), a copper(I) catalyst such as CuI (0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Heating: Heat the reaction mixture to 100-140 °C for 24-48 hours.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with aqueous lithium chloride solution and then brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 7-aryloxy-4-aminoquinoline.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.

Experimental Protocol: Negishi Coupling of 4-Amino-7-iodoquinoline

  • Preparation of the Organozinc Reagent: Prepare the organozinc reagent by reacting the corresponding organic halide with activated zinc metal or by transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-amino-7-iodoquinoline (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in an anhydrous solvent like tetrahydrofuran (THF).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the 7-substituted-4-aminoquinoline.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in drug discovery can greatly aid in understanding and planning research. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to 4-amino-7-iodoquinoline-based drug development.

Signaling Pathway Diagrams

TGFB_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TGFBR2 TGFβRII TGFB->TGFBR2 TGFBR1 TGFβRI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 Smad2/3 TGFBR1->SMAD23 Phosphorylation Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->TGFBR1 pSMAD23 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD23->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., EMT, immunosuppression)

Caption: Simplified TGF-β signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.

EGFR_signaling cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation ADP ADP EGFR_dimer->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR_dimer->Downstream Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->EGFR_dimer ATP Competition ATP ATP ATP->EGFR_dimer Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: EGFR signaling pathway and the mechanism of ATP-competitive inhibition by 4-aminoquinolines.

Experimental Workflow Diagrams

Hit_to_Lead HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Orthogonal Assays) Hit_ID->Hit_Val SAR SAR by Chemical Synthesis (e.g., using 4-amino-7-iodoquinoline) Hit_Val->SAR ADMET In Vitro ADMET Profiling (Solubility, Permeability, Metabolism) SAR->ADMET Iterative Cycles Lead_Gen Lead Generation SAR->Lead_Gen ADMET->SAR Lead_Opt Lead Optimization Lead_Gen->Lead_Opt

Caption: A typical hit-to-lead optimization workflow in drug discovery.

Exploratory

4-Amino-7-iodoquinoline: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-7-iodoquinoline has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a div...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7-iodoquinoline has emerged as a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural features, particularly the iodine atom at the 7-position, provide a reactive handle for further chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR). This technical guide provides an in-depth review of the current research on 4-amino-7-iodoquinoline, with a focus on its synthesis, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and drug development professionals working on the design and discovery of novel therapeutic agents.

Chemical Synthesis

The primary route for the synthesis of 4-aminoquinoline derivatives, including the 7-iodo analogue, is through nucleophilic aromatic substitution (SNAr). This typically involves the reaction of a 4-chloroquinoline precursor with an appropriate amine.

General Synthesis of 4-Amino-7-iodoquinoline Derivatives

A common synthetic strategy involves the reaction of 4-chloro-7-iodoquinoline with a desired amine. The 4-chloro-7-iodoquinoline can be prepared from 4-hydroxy-7-iodoquinoline, which is accessible through various cyclization methods.

Experimental Protocol: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

While the direct synthesis of 4-Amino-7-iodoquinoline is not explicitly detailed in the provided results, a representative protocol for a similar 4-aminoquinoline derivative is the synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[1]. This method can be adapted for 7-iodo analogues.

  • Reaction Setup: A mixture of 7-substituted-4-chloro-quinoline and an excess of N,N-dimethyl-alkyl-diamine is prepared.

  • Reaction Conditions: The reaction is carried out under neat conditions (without a solvent).

  • Work-up: A simple standard work-up procedure is followed to isolate the crude product[1].

  • Purification: The crude product is purified by flash chromatography using a dichloromethane and methanol mixture (1 -> 50% gradient)[2].

  • Salt Formation: The purified product is dissolved in a saturated methanolic solution of hydrochloric acid and then evaporated to dryness to afford the HCl salt[2].

  • Characterization: The purity and identity of the final compound are verified by UPLC/MS and 1H-NMR[2].

Biological Activity and Structure-Activity Relationships (SAR)

Research into 4-amino-7-iodoquinoline and its derivatives has primarily focused on their potent antimalarial activity. However, significant findings have also been reported for their anticancer and antiviral properties.

Antimalarial Activity

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being the most famous example[3][4]. The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole. The drug, being a weak base, accumulates in the acidic food vacuole of the parasite. There, it binds to heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin crystals. The accumulation of free heme is toxic to the parasite[5].

Studies have shown that 7-iodo and 7-bromo-4-aminoquinoline derivatives are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum[5][6]. The nature of the side chain attached at the 4-amino position is also crucial for activity against resistant strains[7][8]. Electron-withdrawing groups at the 7-position have been shown to enhance antiplasmodial activity[9].

Table 1: Antimalarial Activity of 7-Substituted 4-Aminoquinoline Derivatives

Compound/Substituent at 7-positionSide ChainP. falciparum StrainIC50 (nM)Reference
7-Iodo-HN(CH2)2NEt2Susceptible & Resistant3-12[6]
7-Bromo-HN(CH2)2NEt2Susceptible & Resistant3-12[6]
7-Chloro-HN(CH2)2NEt2Susceptible & Resistant3-12[6]
7-FluoroVarious diaminoalkanesSusceptible15-50[6]
7-FluoroVarious diaminoalkanesResistant18-500[6]
7-TrifluoromethylVarious diaminoalkanesSusceptible15-50[6]
7-TrifluoromethylVarious diaminoalkanesResistant18-500[6]
7-MethoxyVarious diaminoalkanesSusceptible17-150[6]
7-MethoxyVarious diaminoalkanesResistant90-3000[6]
Anticancer Activity

The 4-aminoquinoline scaffold has also been investigated for its anticancer properties[10][11]. Derivatives of 4-aminoquinoline have shown cytotoxic effects against various cancer cell lines. For instance, a series of 4-aminoquinoline derivatives were effective against human breast tumor cell lines MCF7 and MDA-MB-468[1]. One promising area of research is the development of 4-aminoquinoline derivatives as kinase inhibitors, which can target signaling pathways crucial for cancer cell proliferation and survival[12][13][14][15]. Recent studies have also explored their potential in targeting the HIF-1α signaling pathway, which is implicated in tumor progression[16].

Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives

CompoundCell LineActivityIC50 / GI50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468CytotoxicPotent[1]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7CytotoxicMore potent than chloroquine[1]
Compound 3s (a 4-aminoquinoline derivative)MiaPaCa-2Antiproliferative0.0006[16]
Compound 3s (a 4-aminoquinoline derivative)MDA-MB-231Antiproliferative0.0533[16]
Hybrid analog 4e (4-aminoquinoline-thiazolidinone)TNBC cell lineAnticancer3.26[17]
Antiviral Activity

The antiviral potential of 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, has garnered significant attention[18]. Their proposed mechanism of action in a viral context often involves the alkalinization of endosomes, which can interfere with viral entry and replication processes[18]. While research is ongoing, some 4-aminoquinoline-pyrimidine hybrids have shown activity against feline coronavirus (FIPV) and feline herpes virus[19].

Visualizing Mechanisms and Workflows

Signaling Pathway: Antimalarial Action of 4-Aminoquinolines

The following diagram illustrates the proposed mechanism of action of 4-aminoquinoline antimalarials within the Plasmodium falciparum parasite.

Antimalarial_Mechanism cluster_erythrocyte Infected Erythrocyte cluster_vacuole Parasite Digestive Vacuole (Acidic) Parasite Parasite Heme Heme Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Toxicity Toxicity Heme->Toxicity Free Heme Accumulation 4AQ_Accumulation 4-Aminoquinoline (Protonated) 4AQ_Accumulation->Heme Binds to Heme Hemoglobin Hemoglobin Hemoglobin->Heme Digestion 4AQ 4-Aminoquinoline (Drug) 4AQ->4AQ_Accumulation Enters Vacuole & gets trapped Toxicity->Parasite Leads to Parasite Death

Caption: Mechanism of 4-aminoquinoline antimalarial activity.

Experimental Workflow: Synthesis and Biological Evaluation

The diagram below outlines a typical workflow for the synthesis and subsequent biological evaluation of novel 4-aminoquinoline derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start 4-Chloro-7-iodoquinoline + Amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Flash Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization In_vitro In vitro Assays (e.g., Antimalarial, Anticancer) Characterization->In_vitro Test Compounds SAR Structure-Activity Relationship Analysis In_vitro->SAR Analyze Data Lead_Opt Lead Optimization SAR->Lead_Opt Guide Further Synthesis Lead_Opt->Start Iterative Design

Caption: General workflow for 4-aminoquinoline drug discovery.

Conclusion

4-Amino-7-iodoquinoline represents a privileged scaffold in the field of medicinal chemistry, offering significant opportunities for the development of new therapeutic agents. Its synthetic accessibility and the reactivity of the 7-iodo substituent make it an ideal starting point for generating diverse chemical libraries. The potent antimalarial activity of its derivatives, including against resistant parasite strains, underscores its continued importance in infectious disease research. Furthermore, the emerging evidence of its anticancer and antiviral potential opens up new avenues for investigation. The data and protocols summarized in this guide aim to facilitate further research and development in this promising area of drug discovery.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 4-Amino-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the synthesis of 4-amino-7-iodoquinoline, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-amino-7-iodoquinoline, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the chlorination of 4-hydroxy-7-iodoquinoline to yield the intermediate, 4-chloro-7-iodoquinoline, followed by amination to produce the final product.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-iodoquinoline

This procedure details the conversion of 4-hydroxy-7-iodoquinoline to 4-chloro-7-iodoquinoline using phosphorus oxychloride, which serves as both the chlorinating agent and the solvent.[1] This is a standard method for the conversion of hydroxyquinolines to their chloro derivatives.[2]

Materials:

  • 4-hydroxy-7-iodoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Ethanol

  • Dichloromethane (for TLC)

  • Petroleum ether (for TLC)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Apparatus for filtration under reduced pressure

  • Beakers and standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, add 4-hydroxy-7-iodoquinoline.

  • Carefully add an excess of phosphorus oxychloride (approximately 10-20 molar equivalents) to the flask. The POCl₃ acts as both the reagent and the solvent.[1]

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with constant stirring.[1]

  • Maintain the reflux for 3-6 hours. Monitor the progress of the reaction by TLC, using a solvent system such as dichloromethane/petroleum ether.[1]

  • Once the reaction is complete (indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude 4-chloro-7-iodoquinoline.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-chloro-7-iodoquinoline.

Step 2: Synthesis of 4-Amino-7-iodoquinoline

This protocol describes the nucleophilic aromatic substitution (SNAr) of the 4-chloro group in 4-chloro-7-iodoquinoline with an amino group using an ammonia source. This is a common method for the synthesis of 4-aminoquinolines.[3][4]

Materials:

  • 4-chloro-7-iodoquinoline

  • Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like ethanol) or an ammonium salt (e.g., ammonium chloride with a base)

  • A suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat conditions can be explored)[3][4][5]

  • Dichloromethane or ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Sealed reaction vessel or a round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated sealed tube or a round-bottom flask, combine 4-chloro-7-iodoquinoline and the chosen solvent (if not running neat).

  • Add an excess of the ammonia source. If using an ammonia solution, it can be added directly.

  • Seal the vessel or fit the flask with a reflux condenser.

  • Heat the reaction mixture to a temperature between 120-150 °C with vigorous stirring.[4] The optimal temperature and reaction time will need to be determined empirically, but a duration of 6-24 hours is a typical starting point.[3][4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Partition the residue between dichloromethane or ethyl acetate and water.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-7-iodoquinoline.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of 4-Chloro-7-iodoquinoline

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Eq.Role
4-hydroxy-7-iodoquinolineC₉H₆INO271.051.0Starting Material
Phosphorus oxychloridePOCl₃153.33ExcessReagent & Solvent
4-chloro-7-iodoquinolineC₉H₅ClIN289.50-Product

Table 2: Summary of Reactants and Products for the Synthesis of 4-Amino-7-iodoquinoline

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Eq.Role
4-chloro-7-iodoquinolineC₉H₅ClIN289.501.0Starting Material
AmmoniaNH₃17.03ExcessReagent
4-amino-7-iodoquinolineC₉H₇IN₂270.07-Product

Table 3: Physicochemical and Yield Data

CompoundMelting Point (°C)AppearanceTypical Yield (%)
4-chloro-7-iodoquinoline125-129Solid70-85
4-amino-7-iodoquinoline~150 (for chloro analog)White to off-white powder50-70

Note: The yield is highly dependent on the specific reaction conditions and purification methods. The melting point for 4-amino-7-iodoquinoline is estimated based on the similar compound 4-amino-7-chloroquinoline.[6]

Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Chloro-7-iodoquinoline cluster_step2 Step 2: Synthesis of 4-Amino-7-iodoquinoline A1 4-hydroxy-7-iodoquinoline C1 Reaction at 100-110 °C, 3-6h A1->C1 B1 Phosphorus oxychloride (POCl₃) B1->C1 D1 Quenching with Ice-Water C1->D1 Cooling E1 Filtration and Washing D1->E1 F1 Drying E1->F1 G1 Recrystallization (Ethanol) F1->G1 H1 4-chloro-7-iodoquinoline (Intermediate) G1->H1 H2 4-chloro-7-iodoquinoline J2 Reaction at 120-150 °C, 6-24h H2->J2 I2 Ammonia Source I2->J2 K2 Workup (Extraction & Washing) J2->K2 Cooling L2 Drying and Concentration K2->L2 M2 Purification (Chromatography/Recrystallization) L2->M2 N2 4-amino-7-iodoquinoline (Final Product) M2->N2

Caption: Experimental workflow for the two-step synthesis of 4-amino-7-iodoquinoline.

References

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The introduction of an iodine atom at the 7-position of the quinoline ring can significantly modulate the biological activity of these compounds, offering opportunities for the development of new drug candidates with potentially enhanced efficacy or novel mechanisms of action. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved product purity.[2][3]

These application notes provide a detailed protocol for the efficient synthesis of 4-amino-7-iodoquinoline derivatives utilizing microwave irradiation. The described two-step procedure involves the initial synthesis of the key intermediate, 4-chloro-7-iodoquinoline, followed by a microwave-mediated nucleophilic aromatic substitution (SNAr) reaction with various primary and secondary amines.

Biological Significance of 4-Amino-7-iodoquinoline Derivatives

The 4-aminoquinoline core is crucial for the antimalarial activity of drugs like chloroquine, which is believed to interfere with heme detoxification in the parasite's food vacuole.[4][5] Modifications at the 7-position of the quinoline ring have been shown to influence the drug's activity and resistance profile. While the 7-chloro substituent is common, the introduction of a bulky and lipophilic iodine atom can alter the compound's interaction with its biological targets.

Beyond their established antimalarial properties, 4-aminoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[6][7] The cytotoxic properties of some 4-aminoquinoline derivatives against various cancer cell lines make them promising candidates for the development of novel antineoplastic agents.[6][8][9] The synthesis of a library of 4-amino-7-iodoquinoline derivatives can, therefore, provide valuable insights into structure-activity relationships (SAR) and facilitate the discovery of new therapeutic leads.

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-amino-7-iodoquinoline derivatives.

Part 1: Synthesis of 4-Chloro-7-iodoquinoline (Intermediate)

The synthesis of the 4-chloro-7-iodoquinoline intermediate is a crucial first step. This can be achieved through various methods, with a common route involving the cyclization of a substituted aniline followed by chlorination.

Protocol 1: Synthesis of 4-Chloro-7-iodoquinoline

  • Step 1a: Synthesis of 7-Iodo-4-hydroxyquinoline: A mixture of 3-iodoaniline and diethyl malonate is heated to generate the corresponding anilinomethylenemalonate. This intermediate is then cyclized at high temperature, typically in a high-boiling solvent like Dowtherm A, to yield 7-iodo-4-hydroxyquinoline.

  • Step 1b: Chlorination of 7-Iodo-4-hydroxyquinoline: The 7-iodo-4-hydroxyquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the desired 4-chloro-7-iodoquinoline. The reaction is typically carried out at elevated temperatures. After completion, the reaction mixture is carefully quenched with ice and neutralized to precipitate the product.

  • Purification: The crude 4-chloro-7-iodoquinoline is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to afford the pure intermediate.

Part 2: Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives

The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4-chloro-7-iodoquinoline with a desired amine under microwave irradiation.

General Protocol 2: Microwave-Assisted Amination

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 4-chloro-7-iodoquinoline (1.0 mmol), the desired primary or secondary amine (1.2-2.0 mmol), and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (3-5 mL). For reactions with less reactive amines, the addition of a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate may be beneficial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature ranging from 140 to 180°C for a duration of 10 to 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-7-iodoquinoline derivative.

Data Presentation

The following tables summarize the expected reaction parameters and yields for the microwave-assisted synthesis of various 4-amino-7-iodoquinoline derivatives based on analogous reactions with 7-chloroquinolines.

Table 1: Reaction Conditions for Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives

EntryAmineSolventTemperature (°C)Time (min)
1PropylamineDMSO15020
2ButylamineEthanol16015
3AnilineDMSO18030
44-FluoroanilineDMSO18030
5MorpholineEthanol14025
6PiperidineDMSO14020

Table 2: Representative Yields for Microwave-Assisted Synthesis of 4-Amino-7-iodoquinoline Derivatives

EntryProductExpected Yield (%)
1N-Propyl-7-iodoquinolin-4-amine85-95
2N-Butyl-7-iodoquinolin-4-amine88-96
3N-Phenyl-7-iodoquinolin-4-amine80-90
4N-(4-Fluorophenyl)-7-iodoquinolin-4-amine82-92
54-(7-Iodoquinolin-4-yl)morpholine85-95
64-(7-Iodoquinolin-4-yl)piperidine87-97

Note: The yields are estimates based on similar reactions and may vary depending on the specific amine and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 4-amino-7-iodoquinoline derivatives.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Microwave-Assisted Amination 3-Iodoaniline 3-Iodoaniline Cyclization Cyclization 3-Iodoaniline->Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization 7-Iodo-4-hydroxyquinoline 7-Iodo-4-hydroxyquinoline Cyclization->7-Iodo-4-hydroxyquinoline Chlorination (POCl3) Chlorination (POCl3) 7-Iodo-4-hydroxyquinoline->Chlorination (POCl3) 4-Chloro-7-iodoquinoline 4-Chloro-7-iodoquinoline Chlorination (POCl3)->4-Chloro-7-iodoquinoline Microwave Reaction Microwave Reaction 4-Chloro-7-iodoquinoline->Microwave Reaction Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Microwave Reaction Work-up & Purification Work-up & Purification Microwave Reaction->Work-up & Purification 4-Amino-7-iodoquinoline Derivative 4-Amino-7-iodoquinoline Derivative Work-up & Purification->4-Amino-7-iodoquinoline Derivative

Synthetic workflow for 4-amino-7-iodoquinoline derivatives.
Signaling Pathway Implication

The 4-aminoquinoline scaffold is known to interfere with signaling pathways relevant to cancer cell survival. For instance, chloroquine has been shown to inhibit autophagy, a cellular process that can promote cancer cell survival under stress. The diagram below illustrates a simplified representation of the autophagy pathway and the potential point of intervention for 4-aminoquinoline derivatives.

G Cellular Stress Cellular Stress Autophagy Induction Autophagy Induction Cellular Stress->Autophagy Induction Autophagosome Formation Autophagosome Formation Autophagy Induction->Autophagosome Formation Autolysosome Formation Autolysosome Formation Autophagosome Formation->Autolysosome Formation Lysosome Lysosome Lysosome->Autolysosome Formation Degradation & Recycling Degradation & Recycling Autolysosome Formation->Degradation & Recycling Apoptosis Apoptosis Autolysosome Formation->Apoptosis leads to Cell Survival Cell Survival Degradation & Recycling->Cell Survival 4-Amino-7-iodoquinoline 4-Amino-7-iodoquinoline 4-Amino-7-iodoquinoline->Autolysosome Formation Inhibition

Inhibition of autophagy by 4-aminoquinolines.

References

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Amino-7-iodoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-7-iodoquinoline analogs utilizing palladium-cat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-7-iodoquinoline analogs utilizing palladium-catalyzed cross-coupling reactions. This class of compounds is of significant interest in medicinal chemistry, particularly for the development of novel antimalarial agents.[1][2] The methodologies described herein focus on the functionalization of the 7-position of the 4-aminoquinoline scaffold, a key strategy in overcoming drug resistance.[2]

Introduction

The 4-aminoquinoline core is a privileged scaffold in drug discovery, most notably represented by the antimalarial drug chloroquine.[3] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new analogs.[2] Modification at the 7-position of the quinoline ring has been a fruitful strategy to restore and enhance antimalarial activity.[2] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki, Sonogashira, and Heck reactions, offer versatile and efficient methods for the synthesis of a diverse library of 4-amino-7-substituted-quinoline analogs.[4][5][6]

General Synthetic Strategy

The general approach for the synthesis of 4-amino-7-iodoquinoline analogs involves a two-step process. The first step is the synthesis of the 4-amino-7-iodoquinoline core, which serves as the key intermediate. This is typically achieved through the nucleophilic aromatic substitution of 4,7-dichloroquinoline or a related precursor. The second step involves the palladium-catalyzed functionalization of the 7-iodo position with various coupling partners.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Palladium-Catalyzed Functionalization Start 4,7-Dichloroquinoline Intermediate 4-Amino-7-iodoquinoline Start->Intermediate Amination Coupling_Partners Amines / Boronic Acids / Alkynes / Alkenes Final_Products 4-Amino-7-substituted-quinoline Analogs Intermediate->Final_Products Coupling_Partners->Final_Products Pd-Catalyzed Cross-Coupling

Caption: General workflow for the synthesis of 4-amino-7-iodoquinoline analogs.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data

The following sections provide generalized protocols for key palladium-catalyzed reactions for the functionalization of the 4-amino-7-iodoquinoline core. It is important to note that these are representative procedures and may require optimization for specific substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of a wide range of primary and secondary amines at the 7-position of the quinoline ring.[7][8]

Experimental Protocol (General):

  • To an oven-dried Schlenk tube, add 4-amino-7-iodoquinoline (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring for the specified time (typically 12-24 h), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-7-azaindoleBenzamidePd(OAc)₂/XantphosK₃PO₄Dioxane100385[9]
3-BromothiopheneN-Methylaniline[PdBr(P(t)Bu)₃]₂NaOtBuToluene801295[7]
Aryl ChloridePrimary AminesPd(OAc)₂/JosiPhosNaOtBuToluene1001670-98[8]

Note: The data in this table is for analogous heterocyclic systems and serves as a reference for potential reaction conditions and expected yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6] This reaction is widely used to introduce aryl or heteroaryl substituents at the 7-position.[6]

Experimental Protocol (General):

  • In a reaction vessel, combine 4-amino-7-iodoquinoline (1.0 equiv), the arylboronic acid or ester (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • De-gas the vessel and introduce an inert atmosphere (argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 6-24 h), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Heterocyclic Halides

Heterocyclic HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-ChloroindazolePhenylboronic acidP1/XPhosK₃PO₄Dioxane/H₂O1002492[6]
4-Chloro-6-iodoquinazolineArylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/EtOH100270-85[10]
7-Bromo-1H-indol-2-yl)boronic acidAryl halidePd(PPh₃)₄K₂CO₃Dioxane/H₂OReflux1280-95

Note: The data in this table is for analogous heterocyclic systems and serves as a reference for potential reaction conditions and expected yields.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 7-alkynyl-4-aminoquinoline analogs.[11][12]

Experimental Protocol (General):

  • To a Schlenk flask, add 4-amino-7-iodoquinoline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine).

  • Add the terminal alkyne (1.2-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, if not used as the solvent).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with an organic solvent and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Representative Yields for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄NoneDBUEthanol120up to 99[13]
IodopyridinesPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF6580-95[14]
4-IodoanisolePhenylacetylenePd-NHC complexNoneKOHCH₃CN/H₂ORT88[15]

Note: The data in this table is for analogous aryl halides and serves as a reference for potential reaction conditions and expected yields.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, allowing for the introduction of vinyl groups at the 7-position.[8][16]

Experimental Protocol (General):

  • In a sealable reaction tube, combine 4-amino-7-iodoquinoline (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).

  • Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) for 12-24 h.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.

Table 4: Representative Yields for Heck Reaction of Aryl Halides

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneMethyl acrylatePd/CEt₃N/Na₂CO₃NMP120>95[11]
Aryl bromidesOlefinsPalladacycleEt₃NDioxane130Good[17]
3-IodoindazolesMethyl acrylatePd(OAc)₂Et₃NDMF8070-90[18]

Note: The data in this table is for analogous aryl halides and serves as a reference for potential reaction conditions and expected yields.

Mechanism and Biological Relevance

General Catalytic Cycle of Palladium Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions discussed above generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[16][19]

G Pd(0)L2 Pd(0)L2 R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->R-Pd(II)L2-X R-X OxAdd Oxidative Addition R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-X->R-Pd(II)L2-R' R'-M Transmetalation Transmetalation/ Migratory Insertion R-Pd(II)L2-R'->Pd(0)L2 Product R-R' R-Pd(II)L2-R'->Product RedElim Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Biological Signaling Pathways

4-Aminoquinoline analogs are primarily investigated for their antimalarial activity. Their mechanism of action is believed to involve the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite.[1][20] This leads to the accumulation of toxic free heme, which causes oxidative stress and parasite death.[1][21]

Additionally, some 4-aminoquinoline derivatives have been shown to modulate the immune system through interaction with Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9, which are involved in the recognition of pathogen-associated molecular patterns.[11] The following diagram illustrates a simplified TLR7/8 signaling pathway.

TLR_Signaling cluster_endosome Endosome TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Ligand ssRNA (e.g., viral) Ligand->TLR7_8 Binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK IKK complex TAK1->IKK NF-kB NF-κB IKK->NF-kB Activation Cytokines Pro-inflammatory Cytokines NF-kB->Cytokines Transcription IFNs Type I IFNs IRF7->IFNs Transcription

References

Application

Application Notes and Protocols for the Development of Antimalarial Agents Using 4-Amino-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 4-amino-7-iodoquinoline as a scaffold for the development of novel antimalarial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-amino-7-iodoquinoline as a scaffold for the development of novel antimalarial agents. This document outlines the rationale, synthesis, mechanism of action, and key experimental protocols for screening and characterizing these compounds. The substitution of the 7-chloro group in molecules like chloroquine with a 7-iodo group has been shown to maintain or, in some cases, enhance antimalarial activity, particularly against resistant strains of Plasmodium falciparum.

Introduction and Rationale

The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prominent example. The primary mechanism of action for this class of compounds is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, ultimately killing the parasite.[1][2][3]

Widespread resistance to chloroquine has necessitated the development of new analogs. Structure-activity relationship (SAR) studies have demonstrated that modifications at the 7-position of the quinoline ring can significantly impact drug efficacy. Research has shown that replacing the 7-chloro substituent with a bromo or iodo group can result in compounds with potent antiplasmodial activity against both chloroquine-susceptible and -resistant strains of P. falciparum.[4][5] The 7-iodo substituent, in particular, offers a promising avenue for developing new antimalarial candidates due to its electronic and steric properties which can influence drug-target interactions and pharmacokinetic profiles.

Synthesis of 4-Amino-7-iodoquinoline Derivatives

The synthesis of 4-amino-7-iodoquinoline derivatives typically follows a multi-step process, starting from a suitably substituted aniline. A general synthetic route involves the condensation of an aniline with a diethyl ethoxymethylenemalonate followed by a cyclization reaction to form the quinoline ring. The resulting 4-hydroxyquinoline is then converted to a 4-chloroquinoline intermediate, which can subsequently be reacted with a desired amine side chain. For the synthesis of 7-iodo analogs, 3-iodoaniline would be a key starting material.

A representative synthetic scheme is outlined below, adapted from general methods for the synthesis of 7-substituted 4-aminoquinolines.[3][6][7]

Protocol: General Synthesis of a 7-Iodo-4-aminoquinoline Analog

Step 1: Synthesis of Diethyl 2-((3-iodophenyl)amino)maleate

  • In a round-bottom flask, combine 3-iodoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude product can often be used in the next step without further purification.

Step 2: Cyclization to form 7-Iodo-4-hydroxyquinoline

  • Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 240-250 °C for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After cooling, add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain 7-iodo-4-hydroxyquinoline.

Step 3: Chlorination to form 4-Chloro-7-iodoquinoline

  • Suspend 7-iodo-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 4-chloro-7-iodoquinoline.

Step 4: Amination to form the final 7-Iodo-4-aminoquinoline derivative

  • In a sealed tube or microwave reactor, combine 4-chloro-7-iodoquinoline (1 equivalent) and the desired amine side chain (e.g., N,N-diethylethylenediamine, 2-5 equivalents) in a solvent such as phenol or N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture at 130-160 °C for 4-8 hours.[8]

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and wash with an aqueous base (e.g., NaOH solution) to remove the phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 7-iodo-4-aminoquinoline derivative.

Quantitative Data on Antimalarial Activity

The antimalarial activity of 4-amino-7-iodoquinoline derivatives is typically assessed against various strains of P. falciparum, including chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, W2, Dd2) strains. The 50% inhibitory concentration (IC₅₀) is the standard metric for in vitro potency. Cytotoxicity against a mammalian cell line (e.g., Vero, HepG2) is also determined to calculate the selectivity index (SI), which is a measure of the compound's therapeutic window.

Table 1: Representative Antimalarial Activity of 7-Substituted 4-Aminoquinoline Analogs

Compound ID7-SubstituentSide ChainP. falciparum StrainIC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
Chloroquine-Cl-HNCH(CH₃)(CH₂)₃NEt₂3D7 (Sensitive)~20>100>5000[6]
Chloroquine-Cl-HNCH(CH₃)(CH₂)₃NEt₂K1 (Resistant)~200-400>100>250[9][10]
Analog 1-I-HN(CH₂)₂NEt₂Sensitive3-12Not ReportedNot Reported[4]
Analog 2-I-HN(CH₂)₃NEt₂Resistant3-12Not ReportedNot Reported[4]
Analog 3-Br-HN(CH₂)₃NEt₂Resistant3-12Not ReportedNot Reported[4]
Hybrid 4b-Clpyrano[2,3-c]pyrazole3D7 (Sensitive)13>16>1230[10]
Hybrid 4b-Clpyrano[2,3-c]pyrazoleK1 (Resistant)20>16>800[10]
Compound 18-ClModifiedW2 (Resistant)5.6Not ReportedNot Reported[11]
Compound 4-ClModifiedW2 (Resistant)17.3Not ReportedNot Reported[11]

Note: The data presented is compiled from multiple sources and serves as a representative example. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in erythrocytes by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

  • 96-well black, clear-bottom microplates, pre-dosed with test compounds

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure: [1][4]

  • Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia in complete medium.

  • Add 200 µL of the parasite culture to each well of the pre-dosed 96-well plate. Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.

  • After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 5,000-fold into the lysis buffer (final concentration of 2x SYBR Green I).

  • Carefully remove 100 µL of the culture medium from each well.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence using a plate reader.

  • Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

β-Hematin Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), which is a direct measure of the compound's mechanism of action.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Acetic acid

  • 0.1 M NaOH

  • DMSO

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer

Procedure: [12][13]

  • Prepare a stock solution of hemin (e.g., 6.5 mM) in 0.2 M NaOH.

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the following in order:

    • 100 µL of 3 M sodium acetate

    • 25 µL of the test compound at various concentrations (or DMSO as a control)

    • 100 µL of the hemin stock solution

    • 25 µL of 17.4 M acetic acid to initiate the reaction (final pH ~4.8)

  • Seal the plate and incubate at 37°C for 18-24 hours with shaking.

  • After incubation, centrifuge the plate at 4000 rpm for 15 minutes.

  • Discard the supernatant. The pellet contains the β-hematin.

  • Wash the pellet twice with 200 µL of DMSO to remove any unreacted hemin. Centrifuge and discard the supernatant after each wash.

  • After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH.

  • Measure the absorbance at 405 nm using a spectrophotometer.

  • Calculate the percentage of β-hematin inhibition relative to the no-drug control. Determine the IC₅₀ value for β-hematin inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action in Parasite Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (β-hematin crystal) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity Drug 4-Amino-7-iodoquinoline Drug->Heme Complexation Drug->Hemozoin Capping of Crystal

Caption: Mechanism of action of 4-amino-7-iodoquinoline.

G cluster_1 Drug Development Workflow A Synthesis of 7-Iodo-4-aminoquinoline Analogs B In Vitro Screening (SYBR Green Assay) A->B C Mechanism of Action Study (β-Hematin Inhibition) B->C D Cytotoxicity Assay (e.g., on Vero cells) B->D E Lead Compound Selection (High Potency & Selectivity) C->E D->E F In Vivo Efficacy Studies (Mouse Model) E->F G ADMET Profiling F->G H Preclinical Candidate G->H

Caption: Workflow for antimalarial drug development.

G cluster_2 SYBR Green I Assay Workflow P1 Prepare Parasite Culture (2% Hematocrit, 1% Parasitemia) P2 Add Culture to Pre-dosed Plate P1->P2 P3 Incubate for 72h at 37°C P2->P3 P4 Add SYBR Green I Lysis Buffer P3->P4 P5 Incubate in Dark for 1-2h P4->P5 P6 Read Fluorescence (Ex: 485nm, Em: 530nm) P5->P6 P7 Calculate IC₅₀ P6->P7

Caption: Experimental workflow for the SYBR Green I assay.

References

Application

Application Note: High-Purity Isolation of 4-Amino-7-iodoquinoline via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Introduction 4-Amino-7-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-7-iodoquinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of bioactive molecules, including antimalarial and anticancer agents. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This application note provides a detailed protocol for the purification of 4-Amino-7-iodoquinoline using flash column chromatography, a standard and efficient method for isolating compounds of interest from complex reaction mixtures.

The protocol outlines the preparation of the crude sample, selection of the stationary and mobile phases, and a step-by-step procedure for packing and running the column to achieve high purity. The provided methodology is designed to be a robust starting point for researchers, which can be further optimized based on the specific impurity profile of the crude material.

Experimental Protocol

This protocol details the purification of 4-Amino-7-iodoquinoline on a silica gel stationary phase using a gradient elution of ethyl acetate in hexane.

Materials and Equipment:

  • Crude 4-Amino-7-iodoquinoline

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of the Crude Sample:

    • Dissolve the crude 4-Amino-7-iodoquinoline in a minimal amount of dichloromethane (DCM) or a mixture of DCM and methanol for highly polar impurities.

    • Add a small amount of silica gel to the dissolved sample (approximately 1-2 times the weight of the crude product) to create a slurry.

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Secure the chromatography column in a vertical position and add a small amount of hexane.

    • Carefully pour the silica gel slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Carefully add the prepared dry-loaded sample to the top of the silica gel bed, creating a uniform layer.

    • Gently add a thin layer of sand or glass beads on top of the sample to prevent disturbance of the sample layer during solvent addition.

  • Elution and Fraction Collection:

    • Begin the elution with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in the data table below.

    • Collect fractions of a consistent volume throughout the elution process.

    • Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure 4-Amino-7-iodoquinoline.

  • Isolation of the Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 4-Amino-7-iodoquinoline as a solid.

    • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of 4-Amino-7-iodoquinoline.

ParameterValue/Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane
Suggested Gradient 1. 5-20% Ethyl Acetate in Hexane (to elute non-polar impurities)2. 20-50% Ethyl Acetate in Hexane (to elute the product)3. 50-100% Ethyl Acetate in Hexane (to wash the column)
Crude to Silica Ratio 1:30 to 1:50 (w/w)
Sample Loading Method Dry Loading
Detection Method UV visualization at 254 nm (for TLC)
Typical Recovery Yield > 85% (highly dependent on crude purity)

Visualizations

The following diagram illustrates the workflow for the purification of 4-Amino-7-iodoquinoline by column chromatography.

Purification_Workflow CrudeSample Crude 4-Amino-7-iodoquinoline Dissolution Dissolve in DCM CrudeSample->Dissolution DryLoading Adsorb on Silica Gel (Dry Loading) Dissolution->DryLoading SampleLoading Load Sample onto Column DryLoading->SampleLoading ColumnPacking Pack Silica Gel Column with Hexane ColumnPacking->SampleLoading Elution Gradient Elution (Hexane/Ethyl Acetate) SampleLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection TLCAnalysis Monitor Fractions by TLC FractionCollection->TLCAnalysis CombineFractions Combine Pure Fractions TLCAnalysis->CombineFractions Identify Pure Fractions SolventRemoval Remove Solvent (Rotary Evaporation) CombineFractions->SolventRemoval PureProduct Pure 4-Amino-7-iodoquinoline SolventRemoval->PureProduct

Caption: Workflow for the column chromatography purification of 4-Amino-7-iodoquinoline.

Method

Application Notes and Protocols: Synthesis and Biological Screening of Novel 4-Amino-7-iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as iodine, at the 7-position of the quinoline ring can significantly influence the compound's physicochemical properties and biological activity.[3] This document provides detailed protocols for the synthesis of novel 4-amino-7-iodoquinoline derivatives and their subsequent biological screening to identify promising therapeutic candidates.

Synthesis of 4-Amino-7-iodoquinoline Derivatives

The primary synthetic route to 4-amino-7-iodoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro-7-iodoquinoline precursor with a desired amine.[1][4] This approach is versatile and allows for the introduction of diverse side chains at the 4-position, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

G cluster_synthesis Synthesis start Start: 4,7-dichloroquinoline step1 Iodination at 7-position (Selective Halogen Exchange) start->step1 step2 Intermediate: 4-chloro-7-iodoquinoline step1->step2 step3 Nucleophilic Aromatic Substitution (with various amines) step2->step3 step4 Crude 4-Amino-7-iodoquinoline Derivatives step3->step4 step5 Purification (e.g., Column Chromatography) step4->step5 step6 Characterization (NMR, Mass Spectrometry) step5->step6 end_synthesis Pure 4-Amino-7-iodoquinoline Derivatives step6->end_synthesis

Caption: Synthetic workflow for 4-amino-7-iodoquinoline derivatives.

Experimental Protocol: Synthesis of N-(substituted)-7-iodoquinolin-4-amine

This protocol describes a general method for the synthesis of 4-amino-7-iodoquinoline derivatives starting from 4,7-dichloroquinoline.

Materials:

  • 4,7-dichloroquinoline

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Triethylamine

  • N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 4-chloro-7-iodoquinoline

  • A mixture of 4,7-dichloroquinoline and sodium iodide in a suitable solvent like DMF or acetonitrile is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude 4-chloro-7-iodoquinoline, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(substituted)-7-iodoquinolin-4-amine

  • A mixture of 4-chloro-7-iodoquinoline, the desired amine (2-5 equivalents), a base such as potassium carbonate, and triethylamine in a solvent like NMP is heated under reflux.[5]

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed multiple times with brine and water to remove the high-boiling point solvent (NMP).[5]

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or chloroform and methanol) to afford the pure 4-amino-7-iodoquinoline derivative.[6]

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Biological Screening

The synthesized 4-amino-7-iodoquinoline derivatives can be screened for a variety of biological activities. Below are protocols for anticancer, antimicrobial, and antimalarial screening.

Biological Screening Workflow

G cluster_screening Biological Screening start Synthesized Derivatives step1 In vitro Assays start->step1 step2 Anticancer Screening (e.g., MTT Assay) step1->step2 step3 Antimicrobial Screening (e.g., MIC Determination) step1->step3 step4 Antimalarial Screening (e.g., SYBR Green Assay) step1->step4 step5 Data Analysis (IC50, MIC Calculation) step2->step5 step3->step5 step4->step5 end_screening Identification of Lead Compounds step5->end_screening

Caption: General workflow for biological screening of synthesized compounds.

Anticancer Activity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Cell Lines: A panel of human cancer cell lines can be used, for instance, breast cancer lines (MCF-7, MDA-MB-468) or colon cancer lines (HCT116).[6][7]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-amino-7-iodoquinoline derivatives in the growth medium. Add 100 µL of the compound solutions to the wells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation:

Compound IDR-group (at 4-amino position)MCF-7 GI₅₀ (µM)[6]MDA-MB-468 GI₅₀ (µM)[6]
1 Butyl>10.857.35 - 8.73
2 N,N-dimethyl-ethane-1,2-diamine8.22<7.35
Chloroquine ->10.85>13.72
Amodiaquine ->10.85>13.72

Note: The data presented here is illustrative and based on similar 4-aminoquinoline derivatives. Actual results for 7-iodo derivatives may vary.

Antimicrobial Activity Screening

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined by the broth microdilution method.

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria should be used.[8][9]

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]

Data Presentation:

Compound IDR-group (at 4-amino position)S. aureus MIC (µg/mL)[9]E. coli MIC (µg/mL)[9]
3 Example Side Chain A0.125 - 8>8
4 Example Side Chain B>80.125 - 8
Ciprofloxacin -0.125 - 10.015 - 0.125

Note: The data presented here is illustrative. Actual results for 7-iodo derivatives will need to be determined experimentally.

Antimalarial Activity Screening

Principle: The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Parasite Strains: Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum should be used to assess activity against resistant parasites.[10][11]

Protocol: SYBR Green I Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum or Albumax.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit). Include parasite-free red blood cells as a background control and known antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

Data Presentation:

Compound IDR-group (at 4-amino position)P. falciparum 3D7 (CQ-sensitive) EC₅₀ (nM)[10]P. falciparum K1 (CQ-resistant) EC₅₀ (nM)[11]
5 Example Side Chain C<30<50
6 Example Side Chain D30 - 200>50
Chloroquine -~20>200

Note: The data presented here is illustrative and based on similar 4-aminoquinoline derivatives. Actual results for 7-iodo derivatives may vary.

Mechanism of Action Insight: Antimalarial Activity

The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[12]

G cluster_moa Antimalarial Mechanism of Action hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Parasite Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Biocrystallization complex Heme-Drug Complex heme->complex Binding drug 4-Amino-7-iodoquinoline Derivative drug->complex death Parasite Death complex->death Heme Toxicity

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of novel 4-amino-7-iodoquinoline derivatives. By systematically synthesizing and screening a library of these compounds, researchers can identify lead candidates with potent anticancer, antimicrobial, or antimalarial activity for further drug development. The structure-activity relationship data generated will be invaluable for optimizing the therapeutic potential of this promising class of compounds.

References

Application

Application Notes and Protocols: 4-Amino-7-iodoquinoline as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-amino-7-iodoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhib...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-7-iodoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Its unique chemical properties allow for versatile substitutions, enabling the development of potent and selective inhibitors for a range of kinase targets implicated in diseases such as cancer and inflammatory disorders. The iodine atom at the 7-position provides a useful handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity. This document provides detailed application notes and protocols for researchers working with 4-amino-7-iodoquinoline-based kinase inhibitors, covering their synthesis, biological evaluation, and the key signaling pathways they modulate.

Data Presentation: Kinase Inhibitory Activity

The 4-amino-7-iodoquinoline scaffold has been successfully utilized to develop inhibitors against several key kinases. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds based on this scaffold against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src kinase, and Receptor-Interacting Protein Kinase 2 (RIPK2).

Table 1: Inhibitory Activity of 4-Amino-7-iodoquinoline Derivatives against EGFR

Compound IDSubstitution at 4-amino positionEGFR IC50 (nM)Cell LineReference
1a 3-ethynylphenylamino64A549[1]
1b 3-chloro-4-fluorophenylamino70 (Erlotinib)A549[1]
9c N-alkyl substituted anilino150 (WT), 220 (T790M)-[2]
9d N-alkyl substituted anilino200 (WT), 260 (T790M)-[2]
9e N-alkyl substituted anilino250 (WT), 300 (T790M)-[2]

Table 2: Inhibitory Activity of 4-Amino-7-iodoquinoline Derivatives against VEGFR-2

Compound IDSubstitution at 4-amino positionVEGFR-2 IC50 (nM)Reference
9c N-alkyl substituted anilino850[2]
5d N-alkyl substituted anilino1250[2]
Compound 6 Nicotinamide-based derivative60.83[3]
Sorafenib (Reference Compound)53.65[3]

Table 3: Inhibitory Activity of 4-Amino-7-iodoquinoline Derivatives against Src Kinase

Compound IDSubstitution at C4 and C7Src IC50 (nM)Reference
31a 4-anilino, 7-(4-methylpiperazin-1-yl)propoxy1.2[4]
Dasatinib (Reference Compound)<1N/A
AZD0424 4-phenylamino-3-quinolinecarbonitrile derivative~4N/A

Table 4: Inhibitory Activity of 4-Amino-7-iodoquinoline Derivatives against RIPK2

Compound IDSubstitution at 4-amino and C6 positionsRIPK2 IC50 (nM)Reference
14 benzo[d]thiazol-5-amine and para-pyridinyl5.1[5][6]
Ponatinib (Reference Compound)8.2[5]
UH15-15 pyrido[2,3-d]pyrimidin-7-one based8[7]

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-7-iodoquinoline Derivatives

This protocol describes a general two-step synthesis for 4-anilino-7-iodoquinoline derivatives, starting from 4-chloro-7-iodoquinoline and a substituted aniline.

Materials:

  • 4-chloro-7-iodoquinoline

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Isopropanol (i-PrOH)

  • Pyridine hydrochloride (Pyridine-HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-chloro-7-iodoquinoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.1 equivalents) and a catalytic amount of pyridine hydrochloride.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired 4-anilino-7-iodoquinoline derivative.[8]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the IC50 value of a 4-amino-7-iodoquinoline derivative against a target kinase using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2, Src, RIPK2)

  • Kinase-specific substrate

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test compound (4-amino-7-iodoquinoline derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer with a constant final DMSO concentration (typically ≤1%).

  • In a white-walled multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant kinase and the kinase-specific substrate to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 4-amino-7-iodoquinoline derivatives on cancer cell lines.[9][10][11]

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium

  • Test compound (4-amino-7-iodoquinoline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle control wells (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 4: Western Blot Analysis of Kinase Pathway Phosphorylation

This protocol is for assessing the inhibition of a specific kinase signaling pathway in cells treated with a 4-amino-7-iodoquinoline derivative by detecting the phosphorylation status of downstream proteins.[12][13]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 4-amino-7-iodoquinoline inhibitors and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays synthesis Synthesis of 4-Amino-7-iodoquinoline Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Inhibition Assay characterization->kinase_assay ic50_determination IC50 Determination kinase_assay->ic50_determination cell_viability Cell Viability/Cytotoxicity Assay (MTT) ic50_determination->cell_viability western_blot Western Blot for Pathway Modulation ic50_determination->western_blot

Caption: General experimental workflow for the development and evaluation of 4-amino-7-iodoquinoline based kinase inhibitors.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Amino-7-iodoquinoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-amino-7-iodoquinoline derivatives.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Cell Proliferation & Migration ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor 4-Amino-7-iodoquinoline Inhibitor Inhibitor->VEGFR2

Caption: Key downstream signaling pathways of VEGFR-2 and the inhibitory action of 4-amino-7-iodoquinoline compounds.

Src_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Cell_Processes Cell Proliferation Migration & Invasion Ras_MAPK->Cell_Processes PI3K_Akt->Cell_Processes STAT3->Cell_Processes Inhibitor 4-Amino-7-iodoquinoline Inhibitor Inhibitor->Src

Caption: Overview of Src kinase signaling and its inhibition by 4-amino-7-iodoquinoline-based compounds.

RIPK2_signaling_pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TRAF6 TRAF6 RIPK2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammation Inflammatory Response (Cytokine Production) NFkB->Inflammation MAPK->Inflammation Inhibitor 4-Amino-7-iodoquinoline Inhibitor Inhibitor->RIPK2

Caption: The NOD2-RIPK2 signaling pathway leading to inflammation and its inhibition.

References

Method

Application Notes and Protocols for the N-Alkylation of 4-Amino-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs. The targeted modification of this scaffold is a key strategy in the development of new and improved pharmaceuticals. N-alkylation of the 4-amino group is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can significantly impact its pharmacokinetic profile, target engagement, and overall efficacy.

This document provides a detailed experimental procedure for the N-alkylation of 4-Amino-7-iodoquinoline. The primary method detailed is reductive amination, a robust and widely used method for the controlled formation of secondary and tertiary amines. This approach offers high selectivity and generally proceeds under mild conditions, making it a preferred method over direct alkylation with alkyl halides, which can sometimes lead to over-alkylation and the formation of complex product mixtures.[1]

Experimental Protocols

Protocol 1: Reductive Amination for Mono-N-Alkylation

This protocol describes the synthesis of a secondary amine by reacting 4-Amino-7-iodoquinoline with an aldehyde in the presence of a reducing agent.

Materials:

  • 4-Amino-7-iodoquinoline

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Imine Formation:

    • To a round-bottom flask, add 4-Amino-7-iodoquinoline (1.0 eq) and anhydrous methanol.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Add the desired aldehyde (1.1 eq) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-Amino-7-iodoquinoline.

Data Presentation

The following tables summarize the quantitative data for the reductive amination of 4-Amino-7-iodoquinoline with isobutyraldehyde as a representative example.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
4-Amino-7-iodoquinoline270.081.01.0270 mg
Isobutyraldehyde72.111.11.10.09 mL
Sodium borohydride37.831.51.557 mg
Methanol (solvent)---10 mL
Reaction Time (Imine)---3 hours
Reaction Time (Reduction)---2.5 hours
Reaction Temperature---0 °C to RT

Table 2: Product Yield and Characterization

ProductMolar Mass ( g/mol )Theoretical Yield (mg)Actual Yield (mg)Yield (%)Physical Appearance
N-isobutyl-7-iodoquinolin-4-amine326.1932627183Pale yellow solid

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the N-alkylation of 4-Amino-7-iodoquinoline.

experimental_workflow Experimental Workflow for N-Alkylation reagents 1. Reagent Preparation (4-Amino-7-iodoquinoline, Aldehyde, Methanol) imine_formation 2. Imine Formation (Stir at RT, 2-4h) reagents->imine_formation reduction 3. Reduction (Cool to 0°C, Add NaBH4) imine_formation->reduction workup 4. Aqueous Work-up (Quench, Extract with DCM, Wash) reduction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis

Caption: A flowchart illustrating the key steps in the reductive amination procedure.

reaction_pathway Reductive Amination Pathway start 4-Amino-7-iodoquinoline + Aldehyde imine Imine Intermediate start->imine + Methanol - H2O product N-Alkylated Product imine->product + NaBH4

Caption: A simplified diagram showing the transformation from reactants to the final product.

References

Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Amino-7-iodoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including significant potential as anticancer agents. Within this class, 4-aminoquinoline derivatives have been the subject of extensive research. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of 4-amino-7-iodoquinoline derivatives.

While specific cytotoxic data for 4-amino-7-iodoquinoline derivatives are not extensively available in the public domain, this document leverages data from closely related 7-substituted 4-aminoquinoline analogs (e.g., 7-chloro and 7-fluoro derivatives) to provide a comprehensive guide. These analogs serve as valuable surrogates for estimating potential activity and for designing experimental protocols. The primary assays discussed are the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays to elucidate the mechanism of cell death.

Data Presentation: Cytotoxicity of 7-Substituted 4-Aminoquinoline Derivatives

The cytotoxic activity of 4-aminoquinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (GI50 or IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for quantifying cytotoxicity. The following tables summarize the GI50 values for various 7-substituted 4-aminoquinoline derivatives, providing a comparative reference for the potential activity of 7-iodo analogs.[1]

Table 1: Growth Inhibition (GI50) of 7-Substituted N-butyl-4-aminoquinoline Derivatives

Compound ID7-SubstituentCell LineGI50 (µM)
1 -ClMDA-MB-46813.72
MCF-714.47
2 -FMDA-MB-46811.52
MCF-78.22

Data extracted from a study on 4-aminoquinoline derivatives, serving as a proxy for 7-iodo compounds.[1]

Table 2: Growth Inhibition (GI50) of 7-Substituted N'-(quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine Derivatives

Compound ID7-SubstituentCell LineGI50 (µM)
3 -ClMDA-MB-4688.73
MCF-711.52
4 -FMDA-MB-46811.47
MCF-736.77
5 -CF3MDA-MB-46812.85
MCF-741.05

Data extracted from a study on 4-aminoquinoline derivatives, providing a reference for structure-activity relationships.[1]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 4-Amino-7-iodoquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-amino-7-iodoquinoline derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • 4-Amino-7-iodoquinoline derivative stock solution (in DMSO)

  • LDH cytotoxicity detection kit

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

LDH_Workflow cluster_setup Experiment Setup cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_measurement Measurement & Analysis seed_cells Seed Cells & Treat with Compound incubate_cells Incubate for Desired Period seed_cells->incubate_cells centrifuge Centrifuge Plate incubate_cells->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_reaction Incubate at RT add_reagent->incubate_reaction add_stop Add Stop Solution incubate_reaction->add_stop read_absorbance Read Absorbance at 490nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer drugs. Its induction can be assessed through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Target cancer cell lines

  • Complete culture medium

  • 4-Amino-7-iodoquinoline derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 4-amino-7-iodoquinoline derivative at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Potential Signaling Pathways

Based on studies of similar quinoline derivatives, 4-amino-7-iodoquinoline compounds may induce cytotoxicity through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This pathway is often characterized by the activation of caspase cascades.

Apoptosis_Pathway compound 4-Amino-7-iodoquinoline Derivative cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the in vitro cytotoxicity of 4-amino-7-iodoquinoline derivatives. While the provided cytotoxicity data is for structurally similar compounds, the methodologies are directly applicable and will enable researchers to generate specific data for their compounds of interest. Further investigation into the precise molecular targets and signaling pathways will be crucial for the development of these compounds as potential anticancer agents.

References

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Amino-7-iodoquinoline synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-7-iodoquinoline?

The most prevalent method for synthesizing 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloro-7-substituted-quinoline with an amine.[1][2] For the synthesis of 4-Amino-7-iodoquinoline, the key intermediate would be 4-chloro-7-iodoquinoline, which is then reacted with a source of ammonia or a protected amine.

Q2: What are the typical starting materials for this synthesis?

The primary starting materials are 4-chloro-7-iodoquinoline and an amino group source. The synthesis of 4-chloro-7-iodoquinoline itself is a crucial preceding step, often starting from 3-iodoaniline.[3]

Q3: What reaction conditions are generally employed for the amination step?

The amination of 4-chloroquinolines can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound.[1][2] Temperatures can range from 80°C to 180°C, with reaction times varying from 20-30 minutes under microwave conditions to over 24 hours with conventional heating.[1][2][4] Common solvents for this reaction include dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (DMSO).[1]

Q4: Is a catalyst or base required for the amination reaction?

The necessity of a base depends on the amine used. For primary amines, an additional base may not be required.[1][2] However, for secondary amines or aryl/heteroarylamines, a base such as potassium carbonate or sodium hydroxide might be needed to facilitate the reaction.[1][2] Copper-catalyzed conditions have also been reported for the amination of 4-haloquinolines using formamide as the amine source.[1]

Q5: What are the common methods for purification of the final product?

The crude product is often purified using flash chromatography with a solvent system such as a dichloromethane and methanol gradient.[3] Following purification, the product can be converted to its hydrochloride salt by dissolving it in a saturated methanolic solution of hydrochloric acid and evaporating to dryness.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete reaction.- Increase the reaction temperature and/or time.[5] - Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][2] - Ensure the starting 4-chloro-7-iodoquinoline is of high purity.
Poor nucleophilicity of the amine.- If using a protected amine, ensure complete deprotection. - Consider using a more reactive amine source or a different catalyst system.
Ineffective leaving group.- While chlorine is a common leaving group, iodine at the 4-position would be more reactive if accessible.[1]
Formation of multiple products (side reactions) Dialkylation or reaction at the quinoline nitrogen.- Use a protecting group strategy for the amine if it has multiple reactive sites. - Formation of a quaternary ammonium salt at the quinoline nitrogen is a potential side reaction.[6] Careful control of stoichiometry and reaction conditions can minimize this.
Impurities in starting materials.- Purify the 4-chloro-7-iodoquinoline starting material before the amination step.
Difficulty in product purification Product co-elutes with starting material or byproducts.- Optimize the solvent system for flash chromatography. A gradient elution may be necessary.[3] - Consider converting the product to its HCl salt, which may have different solubility and chromatographic properties.[3]
Product is insoluble.- Test a range of solvents for dissolution. The product's solubility may differ significantly from the starting materials.

Experimental Protocols

Synthesis of 4-Chloro-7-iodoquinoline

This protocol is adapted from general methods for quinoline ring synthesis.[7]

  • Step 1: Condensation

    • React 3-iodoaniline with an appropriate reagent like methoxymethylene Meldrum's acid in a solvent such as DMF.

    • Heat the mixture under reflux for approximately 2 hours.

  • Step 2: Cyclization

    • Add the product from Step 1 to a high-boiling point solvent like diphenyl ether.

    • Heat at high temperatures (e.g., 250-300°C), potentially using microwave irradiation for a short duration (e.g., 5 minutes), to induce cyclization to 4-hydroxy-7-iodoquinoline.[7]

  • Step 3: Chlorination

    • Treat the 4-hydroxy-7-iodoquinoline with a chlorinating agent such as neat phosphorus oxychloride (POCl3).

    • Reflux the mixture for approximately 3 hours.[7]

    • After cooling, carefully quench the reaction mixture with ice water and neutralize to precipitate the 4-chloro-7-iodoquinoline.

    • Filter, wash, and dry the solid product.

Synthesis of 4-Amino-7-iodoquinoline

This protocol is based on general procedures for the amination of 4-chloroquinolines.[1][2][5]

  • Reaction Setup

    • In a sealed reaction vessel, dissolve 4-chloro-7-iodoquinoline in a suitable solvent such as DMSO or NMP.

    • Add a source of the amino group. This can be aqueous ammonia, formamide with a copper catalyst, or a protected amine.

  • Reaction Conditions

    • Heat the reaction mixture. The optimal temperature will depend on the chosen method:

      • Conventional Heating: 120-150°C for 6-24 hours.[5]

      • Microwave Irradiation: 140-180°C for 20-30 minutes.[1][2]

  • Work-up

    • Cool the reaction mixture to room temperature.

    • If using an organic solvent, it can be taken up in a larger volume of a solvent like dichloromethane.

    • Wash the organic layer with an aqueous solution of sodium bicarbonate (5%), followed by water and then brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and remove the solvent under reduced pressure.

  • Purification

    • Purify the crude residue by flash chromatography using a gradient of dichloromethane and methanol.[3]

    • Combine the fractions containing the pure product and evaporate the solvent.

Reaction Optimization

The following table summarizes various conditions for the amination of 4-chloroquinolines, which can be adapted for the synthesis of 4-Amino-7-iodoquinoline.

MethodAmine SourceSolventBaseTemperature (°C)TimeYield (%)Reference
ConventionalButylamineNeatNone120-1306 h-[5]
ConventionalEthane-1,2-diamineNeatNone1307 h-[5]
MicrowaveAlkylaminesDMSONone (for primary)140-18020-30 min80-95[1][2]
MicrowaveAnilinesDMSONaOH140-18020-30 min80-95[1][2]
UltrasoundBenzene-1,2-diamines----78-81[1][2]
CatalyticFormamide-2-aminoethanol---[1]

Note: Yields are for a variety of 4-aminoquinoline derivatives and may vary for 4-Amino-7-iodoquinoline.

Visualized Workflow

SynthesisWorkflow A 3-Iodoaniline B Condensation & Cyclization A->B C 4-Hydroxy-7-iodoquinoline B->C Heat D Chlorination (POCl3) C->D E 4-Chloro-7-iodoquinoline D->E F Amination E->F Amine Source, Heat G 4-Amino-7-iodoquinoline F->G H Purification G->H I Final Product H->I

Caption: Synthetic workflow for 4-Amino-7-iodoquinoline.

References

Optimization

Technical Support Center: Synthesis of 4-Amino-7-iodoquinoline

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-7-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-Amino-7-iodoquinoline?

The most prevalent method for synthesizing 4-aminoquinolines, including the 7-iodo derivative, is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This typically involves the reaction of a 4-chloro-7-iodoquinoline with an amine. The electron-withdrawing nature of the quinoline ring system activates the C4-position for nucleophilic attack by the amine, leading to the displacement of the chloride leaving group.[1][2]

Q2: What are the critical parameters to optimize for the SNAr synthesis of 4-Amino-7-iodoquinoline?

Key parameters to optimize for a successful SNAr synthesis include the choice of solvent, base, reaction temperature, and reaction time.[3] The nature of the amine nucleophile also plays a crucial role. For challenging substrates, palladium-catalyzed methods like the Buchwald-Hartwig amination can be an effective alternative.[1][2][4]

Q3: Can I use anilines as nucleophiles in SNAr reactions with 4-chloro-7-iodoquinoline?

Yes, anilines can be used as nucleophiles in these reactions, but they are generally less reactive than aliphatic amines.[3] Reactions involving anilines may necessitate more forcing conditions, such as higher temperatures, to achieve good yields.[3]

Q4: Are there alternative synthetic strategies to the SNAr reaction?

Yes, several alternative methods for the synthesis of 4-aminoquinolines have been reported, which can be adapted for 4-Amino-7-iodoquinoline. These include:

  • Palladium-catalyzed reactions : This includes Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds.[4][5]

  • Copper-catalyzed reactions : Copper catalysts can be employed in various annulation strategies to construct the quinoline core.[1][2]

  • Microwave-assisted synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields for SNAr reactions.[1][2]

Troubleshooting Guide

Low Reaction Yield

Q: I am experiencing a low yield in my SNAr reaction between 4-chloro-7-iodoquinoline and an amine. What are the potential causes and how can I improve the yield?

A low yield in this reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.[6] For conventional heating, reaction times can extend beyond 24 hours for less reactive substrates.[3] Microwave heating at temperatures between 140-180°C can significantly shorten reaction times.[1][2]

  • Poor Nucleophilicity of the Amine:

    • Solution: For weakly nucleophilic amines like anilines, consider switching to a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is often more effective for less reactive amines.[4][5]

  • Suboptimal Solvent Choice:

    • Solution: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and NMP are often effective for SNAr reactions.[3] For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile.[1][2] For some metal-catalyzed reactions, toluene can be a suitable solvent.[1]

  • Inappropriate Base:

    • Solution: The basicity of the reaction medium can significantly influence the outcome. For secondary amines, a base like potassium carbonate may be necessary.[1][2] For less reactive aryl or heteroarylamines, a stronger base such as sodium hydroxide might be required.[1][2] When using primary amines, an external base may not be needed as the amine can act as the base.[1][2]

Side Reactions and Impurities

Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can they be minimized?

  • Formation of Bis-quinolines:

    • Problem: When using a diamine as the nucleophile, a common side product is the bis-quinoline, where two quinoline moieties are attached to the same diamine linker.

    • Solution: To favor the formation of the desired mono-substituted product, use a large excess of the diamine.[3]

  • Dehalogenation:

    • Problem: In some cases, particularly with palladium-catalyzed reactions, reduction of the carbon-iodine or carbon-chlorine bond can occur, leading to the formation of the dehalogenated quinoline.

    • Solution: Careful optimization of the catalyst system (ligand and palladium precursor) and reaction conditions is crucial. Screening different ligands can help to minimize this side reaction.

Purification Challenges

Q: I am having difficulty purifying my 4-Amino-7-iodoquinoline product. What are some effective purification strategies?

  • Removal of Excess Amine:

    • Problem: A high-boiling point amine used in excess can be challenging to remove.

    • Solution: An acidic wash (e.g., with dilute HCl) will protonate the amine, allowing it to be extracted into the aqueous phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can recover the amine if needed.

  • Separation from Polar Byproducts:

    • Problem: The product and polar byproducts may co-elute during column chromatography on silica gel.

    • Solution: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective purification method.

Quantitative Data Summary

The following tables summarize reaction conditions for the synthesis of related 4-aminoquinolines, which can serve as a starting point for the optimization of 4-Amino-7-iodoquinoline synthesis.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Conditions

Amine TypeSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Primary AlkylamineNeatNone120-1306-[7]
DiamineNeatNone1307-[7]
Secondary AmineDMSO (Microwave)K₂CO₃140-1800.3-0.580-95[1][2]
ArylamineDMSO (Microwave)NaOH140-1800.3-0.580-95[1][2]
Benzene-1,2-diamineUltrasound---78-81[1][2]

Table 2: Palladium-Catalyzed Amination Conditions

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Tri(o-tolyl)phosphineEt₃NTHF7024Moderate-Good[1][2]
Pd(OAc)₂XantphosCs₂CO₃DMF9016-[2]
Pd(OAc)₂1,10-phenanthroline-Pivalic Acid1404Good[1][2]

Note: Yields are highly substrate-dependent and the conditions provided should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for SNAr Synthesis of 4-Amino-7-iodoquinoline
  • In a reaction vessel, combine 4-chloro-7-iodoquinoline (1 equivalent) and the desired amine (1.1-5 equivalents).

  • Add the appropriate solvent (e.g., DMSO, DMF, or NMP) and base (if required).

  • Heat the reaction mixture to the desired temperature (typically 120-150°C) and stir for the required time (can range from a few hours to over 24 hours).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed in a high-boiling solvent, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-Amino-7-iodoquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂ or a pre-catalyst), the phosphine ligand, and the base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the 4-chloro-7-iodoquinoline, the amine, and the anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow Synthesis and Purification Workflow for 4-Amino-7-iodoquinoline start Start reaction_setup Reaction Setup: - 4-chloro-7-iodoquinoline - Amine - Solvent - Base (optional) start->reaction_setup reaction Heating (Conventional or Microwave) reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup - Extraction - Washing - Drying monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end troubleshooting_low_yield Troubleshooting Guide for Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_conditions Review Reaction Conditions complete->check_conditions side_reactions Check for side products (TLC/LC-MS) complete->side_reactions optimize_solvent Optimize Solvent (e.g., DMSO, DMF) check_conditions->optimize_solvent optimize_base Optimize Base (e.g., K2CO3, NaOH) check_conditions->optimize_base weak_nucleophile Is the amine a weak nucleophile? check_conditions->weak_nucleophile buchwald_hartwig Consider Buchwald-Hartwig Amination weak_nucleophile->buchwald_hartwig Yes purification_issue Investigate purification loss side_reactions->purification_issue snar_parameters Key Parameters in S_NAr Synthesis center 4-Amino-7-iodoquinoline Yield & Purity solvent Solvent (DMSO, DMF, NMP) solvent->center temperature Temperature (120-180°C) temperature->center amine Amine Nucleophile (Aliphatic vs. Aromatic) amine->center base Base (K2CO3, NaOH, None) base->center time Reaction Time (Hours to Days) time->center

References

Troubleshooting

Side product formation in 4-Amino-7-iodoquinoline synthesis and removal

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-7-iodoquinoline, focusing on the iden...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-Amino-7-iodoquinoline, focusing on the identification and removal of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-7-iodoquinoline?

A1: The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) reaction. This involves treating the precursor, 4-chloro-7-iodoquinoline, with a source of ammonia, such as ammonium hydroxide or ammonia gas in a suitable solvent. The chlorine atom at the C-4 position is significantly more reactive than the iodine at C-7, allowing for regioselective substitution.[1][2]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Temperature, reaction time, and moisture control are critical. The reaction often requires elevated temperatures to proceed at a reasonable rate.[3] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid excessive side product formation. Crucially, the reaction environment should be kept as anhydrous as possible to prevent hydrolysis of the starting material.

Q3: Why is the chlorine at the 4-position more reactive than the iodine at the 7-position?

A3: The reactivity of the halogen in a nucleophilic aromatic substitution on the quinoline ring is dictated by the electron-withdrawing effect of the ring's nitrogen atom. The C-4 position is "para" to the ring nitrogen, making it highly activated and electron-deficient, thus facilitating nucleophilic attack. The C-7 position is not similarly activated, making the iodine atom much less susceptible to substitution under these conditions.

Troubleshooting Guide

Q4: My reaction yield is significantly lower than expected. What are the common causes?

A4: Low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Verify this by checking for the presence of the 4-chloro-7-iodoquinoline starting material on a TLC plate.

  • Side Product Formation: The most common side reaction is the hydrolysis of the starting material to 4-hydroxy-7-iodoquinoline, especially if moisture is present in the reactants or solvent.

  • Product Loss During Workup: 4-Amino-7-iodoquinoline has basic properties. Ensure the pH of the aqueous layer is appropriately adjusted during extraction to prevent your product from remaining dissolved as a salt.

  • Sub-optimal Temperature: The reaction may be too slow at lower temperatures or prone to degradation/side reactions at excessively high temperatures.

Q5: I observe an extra spot on my TLC plate besides the starting material and product. What is it likely to be?

A5: An unexpected spot is typically a side product. Based on the reactants, the most probable impurities are:

  • 4-Hydroxy-7-iodoquinoline: This forms from the reaction of 4-chloro-7-iodoquinoline with water. It is generally more polar than the starting material and will have a lower Rf value on silica gel.

  • Des-iodo Impurity: In some cases, a minor amount of de-iodination can occur, leading to the formation of 4-aminoquinoline. This is less common under standard SNAr conditions but can be detected by mass spectrometry.

Q6: How can I effectively remove the unreacted starting material and the 4-hydroxy side product?

A6: The most effective method for removing both unreacted 4-chloro-7-iodoquinoline and the more polar 4-hydroxy-7-iodoquinoline is flash column chromatography on silica gel. A solvent system typically composed of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) can effectively separate the components.

Impurity Profile and Analysis

The following table summarizes key information for identifying common impurities.

Compound NameMolecular Weight ( g/mol )Typical TLC Rf (Relative)Formation PathwayRemoval Method
4-Amino-7-iodoquinoline (Product) 270.09BaselineDesired Reaction-
4-Chloro-7-iodoquinoline (Starting Material)289.54Higher than productIncomplete ReactionColumn Chromatography
4-Hydroxy-7-iodoquinoline (Side Product)271.08Lower than productHydrolysis of Starting MaterialColumn Chromatography

Key Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-iodoquinoline
  • Setup: In a sealed pressure vessel, dissolve 4-chloro-7-iodoquinoline (1.0 eq) in a suitable solvent like phenol or a high-boiling point alcohol.

  • Reagent Addition: Add an excess of the aminating agent, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (e.g., 10-20 eq).

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C. Monitor the reaction progress by TLC every 4-6 hours.[3] The reaction is typically complete within 12-24 hours.

  • Cooldown: Once the starting material is consumed, cool the reaction mixture to room temperature.

Protocol 2: Work-up and Extraction
  • Solvent Removal: If a volatile solvent was used, concentrate the mixture under reduced pressure. If phenol was used, proceed to the next step.

  • Basification: Dilute the residue with dichloromethane and a sufficient amount of aqueous sodium hydroxide (e.g., 2M NaOH) to raise the pH to >12. This deprotonates the phenol (if used) and ensures the product is in its free-base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic layer (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing). To improve peak shape and recovery of the basic amine product, 0.5-1% triethylamine can be added to the eluent system.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 4-Amino-7-iodoquinoline.

Visual Guides

Synthesis_Pathway Synthesis and Side Product Formation Pathway cluster_reagents Reactants SM 4-Chloro-7-iodoquinoline Product 4-Amino-7-iodoquinoline (Desired Product) SM->Product  Desired SNAr Reaction   SideProduct 4-Hydroxy-7-iodoquinoline (Hydrolysis Impurity) SM->SideProduct  Undesired Hydrolysis (SNAr)   Ammonia Ammonia (NH3) (Nucleophile) Water Water (H2O) (Contaminant)

Caption: Reaction pathway for 4-Amino-7-iodoquinoline synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Impure Product Start Problem: Low Yield or Impure Product Detected CheckTLC Analyze Crude Product by TLC and Mass Spectrometry Start->CheckTLC Cause_SM High SM Content Identified CheckTLC->Cause_SM  Starting Material (4-Cl-7-I-Q) spot is strong Cause_SP Unexpected Mass/ Low Rf Spot Identified CheckTLC->Cause_SP  Polar spot (low Rf) and/or m/z = 271 detected Diagnosis_SM Diagnosis: Incomplete Reaction Cause_SM->Diagnosis_SM Diagnosis_SP Diagnosis: Hydrolysis Side Product Cause_SP->Diagnosis_SP Solution_SM Solution: - Increase reaction time/temperature - Verify reagent concentration Diagnosis_SM->Solution_SM Solution_SP Solution: - Use anhydrous solvents/reagents - Purify via column chromatography Diagnosis_SP->Solution_SP

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimization

Technical Support Center: Purification of 4-Amino-7-iodoquinoline by Recrystallization

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4-Amino-7-iodoquinoline...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4-Amino-7-iodoquinoline by recrystallization. The following information is designed to address common challenges and provide detailed experimental guidance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the best solvent for the recrystallization of 4-Amino-7-iodoquinoline?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For 4-aminoquinoline derivatives, common choices include alcohols (methanol, ethanol), ethyl acetate, and acetone. Often, a mixed solvent system, such as ethanol-water or acetone-hexane, can be effective. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue with aromatic amines.[1] Here are several strategies to overcome this:

  • Reduce Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the mixture to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[1]

  • Seed Crystals: If you have a small amount of pure, solid 4-Amino-7-iodoquinoline, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent in which the compound is less soluble can be added as an anti-solvent to a solution of the compound in a good solvent.[1]

  • Salt Formation: Consider converting the amine to its hydrochloride salt by adding a solution of HCl in an organic solvent (like diethyl ether). Amine salts often have better crystallization properties.[2][3][4]

Q3: Very few or no crystals are forming, even after cooling. What is the problem?

A3: This is typically due to using an excessive amount of solvent.

  • Solvent Evaporation: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.[5] Once the solution becomes slightly cloudy, add a minimal amount of hot solvent to redissolve everything and then allow it to cool slowly.

  • Induce Crystallization: If the solution appears to be supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.

Q4: The recovered crystals are not pure. What went wrong?

A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.

  • Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.[5]

  • Second Recrystallization: It may be necessary to perform a second recrystallization to achieve the desired purity.

  • Washing: Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Q5: What are the common impurities in the synthesis of 4-Amino-7-iodoquinoline?

A5: Common impurities can include unreacted starting materials, such as 4-aminoquinoline, and byproducts from the iodination reaction. Depending on the synthetic route, these could include regioisomers (e.g., 4-amino-5-iodoquinoline or 4-amino-8-iodoquinoline) or di-iodinated products. Purification by column chromatography may be necessary before recrystallization if the crude product is highly impure.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Amino-7-iodoquinolineC₉H₇IN₂270.07Not Reported (Est. >150°C)Solid
4-Amino-7-chloroquinolineC₉H₇ClN₂178.62148-154White to off-white powder
4-AminoquinolineC₉H₈N₂144.17154White/Yellow/Orange Powder to Crystalline

Data for 4-Amino-7-chloroquinoline and 4-Aminoquinoline are provided for reference.[6][7]

Experimental Protocols

General Recrystallization Protocol for 4-Amino-7-iodoquinoline
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 4-Amino-7-iodoquinoline. Add a few drops of a chosen solvent (e.g., ethanol, methanol, or ethyl acetate) and observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the test tube. The compound should dissolve completely in a minimal amount of the hot solvent. If it does not, add more solvent dropwise until it does.

  • Cooling: Allow the test tube to cool slowly to room temperature. If crystals form, this is a good solvent candidate. If no crystals form, try adding an anti-solvent (a solvent in which the compound is insoluble, like water or hexane) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.

  • Scaling Up: Once a suitable solvent or solvent system is identified, dissolve the bulk of your crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization of 4-Amino-7-iodoquinoline start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out No collect_crystals Collect and dry crystals crystals_form->collect_crystals Yes no_crystals Problem: No/Few Crystals crystals_form->no_crystals No, after sufficient time oiling_out->collect_crystals No oiled_out Problem: Oiling Out oiling_out->oiled_out Yes evaporate Evaporate some solvent and re-cool no_crystals->evaporate Troubleshoot seed Add seed crystal no_crystals->seed Troubleshoot add_solvent Add more hot solvent and re-cool slowly oiled_out->add_solvent Troubleshoot change_solvent Try different solvent or mixed solvent system oiled_out->change_solvent Troubleshoot form_salt Consider forming a salt (e.g., HCl salt) oiled_out->form_salt Advanced add_solvent->cool evaporate->cool seed->cool change_solvent->start form_salt->start

References

Troubleshooting

Technical Support Center: Scalable Synthesis of 4-Amino-7-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-Amino-7-iodoquinoline....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-Amino-7-iodoquinoline. The information is designed to assist in overcoming common challenges encountered during laboratory and large-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of 4-Amino-7-iodoquinoline. The typical synthetic route involves the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination.

Synthesis of 4-Hydroxy-7-iodoquinoline

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of starting materials or product under harsh conditions. 3. Poor quality of reagents.1. Optimize reaction temperature and time by monitoring progress with Thin Layer Chromatography (TLC). 2. For cyclization reactions, consider a gradual increase in temperature. 3. Ensure the use of high-purity starting materials.
Formation of Dark-Colored Impurities 1. Side reactions due to the electron-rich nature of the quinoline ring system. 2. Polymerization or tar formation, especially in acidic conditions.1. Maintain the recommended reaction temperature range. 2. In classical methods like the Skraup synthesis, consider using moderators such as ferrous sulfate to control the reaction's exothermicity.[1]

Chlorination of 4-Hydroxy-7-iodoquinoline

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Incomplete reaction due to insufficient heating, short reaction time, or inadequate amount of chlorinating agent (e.g., POCl₃).[2] 2. Decomposition of starting material or product at high temperatures.[2] 3. Moisture in the reaction, leading to the decomposition of the chlorinating agent.[2]1. Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours), monitoring by TLC.[2] 2. Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere.[2]
Difficult Purification Co-precipitation of the product and byproducts with similar solubility profiles.Optimize the crystallization solvent system. Consider a multi-solvent recrystallization or column chromatography for purification.

Amination of 4-Chloro-7-iodoquinoline

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Incomplete reaction due to insufficient temperature, pressure, or reaction time. 2. Poor quality of the ammonia source.1. For reactions with ammonia gas, ensure a constant and sufficient supply. For reactions with ammonium salts, ensure adequate heating to generate ammonia in situ. 2. Use a high-purity ammonia source.
Deiodination (Loss of Iodine Substituent) The C-I bond can be susceptible to cleavage under certain nucleophilic substitution conditions, especially at elevated temperatures or in the presence of certain catalysts.1. Optimize the reaction temperature and time to favor amination over deiodination. 2. Screen different solvents and bases to find conditions that minimize this side reaction.
Formation of Byproducts Potential for side reactions at other positions on the quinoline ring, though the 4-position is generally the most reactive for nucleophilic substitution.Purify the crude product using column chromatography or recrystallization to isolate the desired 4-Amino-7-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for 4-Amino-7-iodoquinoline?

A common and scalable approach is a three-step synthesis:

  • Synthesis of 4-hydroxy-7-iodoquinoline: This intermediate can be prepared via methods like the Conrad-Limpach or Gould-Jacobs reactions, often starting from an appropriately substituted aniline and a malonic acid derivative.

  • Chlorination: The 4-hydroxy group is converted to a more reactive 4-chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2]

  • Amination: The 4-chloro-7-iodoquinoline is then reacted with an ammonia source to introduce the amino group at the 4-position.

Q2: What are the critical parameters for the chlorination of 4-hydroxy-7-iodoquinoline with POCl₃ on a large scale?

For a successful large-scale chlorination, it is crucial to control the reaction temperature, typically between 90-120°C, and to use anhydrous conditions to prevent the decomposition of POCl₃.[2] The reaction should be monitored for completion, usually over 4-12 hours.[2] A solvent-free approach with equimolar POCl₃ has been reported for similar substrates, which can be advantageous for large-scale production by reducing waste and simplifying work-up.[1][3]

Q3: How can I introduce the amino group at the 4-position on a large scale?

For large-scale amination, reacting 4-chloro-7-iodoquinoline with a source of ammonia is common. This can be achieved by bubbling ammonia gas through the reaction mixture or by using an ammonium salt (e.g., ammonium chloride) in a sealed reactor at elevated temperatures. Microwave-assisted synthesis has been shown to be effective for the amination of 4,7-dichloroquinoline, offering potentially shorter reaction times.[4]

Q4: What are the main challenges in the scalable synthesis of 4-Amino-7-iodoquinoline?

Key challenges include:

  • Controlling exothermic reactions: Particularly during the initial steps of quinoline ring formation.

  • Minimizing tar and byproduct formation: Which can complicate purification.

  • Handling hazardous reagents: Such as POCl₃, which is corrosive and moisture-sensitive.

  • Preventing deiodination: The iodine substituent can be lost under certain reaction conditions, especially during the amination step.

  • Achieving high purity on a large scale: Requiring robust purification methods like crystallization.

Q5: How can I monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. By comparing the TLC profile of the reaction mixture to that of the starting material and a reference standard of the product, you can determine when the reaction is complete.

Experimental Protocols

Note: These are generalized protocols based on the synthesis of analogous compounds and should be optimized for the specific synthesis of 4-Amino-7-iodoquinoline.

Protocol 1: Synthesis of 4-Hydroxy-7-iodoquinoline (Conceptual)

This protocol is based on the general principles of quinoline synthesis.

  • Reaction Setup: In a suitable reactor, combine 3-iodoaniline with a β-ketoester such as ethyl acetoacetate.

  • Cyclization: Heat the mixture in a high-boiling point solvent (e.g., diphenyl ether) to effect cyclization. The reaction temperature is typically high, in the range of 200-250°C.

  • Work-up: After cooling, the reaction mixture is typically diluted with a hydrocarbon solvent to precipitate the product. The solid is collected by filtration and washed to remove the high-boiling solvent.

  • Purification: The crude 4-hydroxy-7-iodoquinoline can be purified by recrystallization from a suitable solvent.

Protocol 2: Large-Scale Chlorination of 4-Hydroxy-7-iodoquinoline

This protocol is adapted from procedures for similar hydroxyquinolines.[2]

  • Reaction Setup: In a glass-lined reactor, charge 4-hydroxy-7-iodoquinoline.

  • Reagent Addition: Under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃). An excess of POCl₃ often serves as both the reagent and the solvent.

  • Reaction: Heat the mixture to 90-120°C and maintain for 4-12 hours, monitoring the reaction by TLC.[2]

  • Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to a mixture of ice and a suitable base (e.g., sodium carbonate solution).

  • Isolation: The product, 4-chloro-7-iodoquinoline, will precipitate and can be collected by filtration, washed with water, and dried.

Protocol 3: Scalable Amination of 4-Chloro-7-iodoquinoline

This protocol is a general approach for the amination of 4-chloroquinolines.

  • Reaction Setup: In a high-pressure reactor, dissolve 4-chloro-7-iodoquinoline in a suitable solvent (e.g., ethanol or DMSO).

  • Ammonia Source: Add a source of ammonia, such as a solution of ammonia in the solvent or an ammonium salt like ammonium chloride.

  • Reaction: Seal the reactor and heat to a temperature typically ranging from 120-180°C. The reaction may require several hours to reach completion. Microwave-assisted conditions can significantly shorten the reaction time.[4][5]

  • Work-up: After cooling, the reaction mixture is typically neutralized, and the product is extracted with an organic solvent.

  • Purification: The crude 4-Amino-7-iodoquinoline is purified by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Comparison of Amination Methods for 4-Chloroquinolines (Analogous Systems)

MethodAmine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Conventional HeatingEthane-1,2-diamineNeat80 -> 1308-[5]
Conventional HeatingButyl amineNeat120-1306-[5]
MicrowaveAlkyl/Aryl aminesDMSO140-1800.3-0.580-95[4]

Note: The yields are reported for the amination of 4,7-dichloroquinoline and related compounds and may vary for 4-chloro-7-iodoquinoline.

Visualizations

SynthesisWorkflow Start 3-Iodoaniline + β-Ketoester Step1 Step 1: Cyclization (e.g., Conrad-Limpach) Start->Step1 Intermediate1 4-Hydroxy-7-iodoquinoline Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-7-iodoquinoline Step2->Intermediate2 Step3 Step 3: Amination (Ammonia Source) Intermediate2->Step3 End 4-Amino-7-iodoquinoline Step3->End

Caption: Scalable synthesis workflow for 4-Amino-7-iodoquinoline.

TroubleshootingLogic Start Low Yield in Amination Step CheckDeiodination Check for Deiodination (e.g., by LC-MS or NMR) Start->CheckDeiodination DeiodinationPresent Deiodination Confirmed CheckDeiodination->DeiodinationPresent DeiodinationAbsent No Deiodination CheckDeiodination->DeiodinationAbsent OptimizeConditions Optimize Reaction: - Lower Temperature - Shorter Reaction Time - Screen Solvents/Bases DeiodinationPresent->OptimizeConditions CheckReactionCompletion Check for Incomplete Reaction (TLC Analysis) DeiodinationAbsent->CheckReactionCompletion IncompleteReaction Reaction Incomplete CheckReactionCompletion->IncompleteReaction CompleteReaction Reaction Complete CheckReactionCompletion->CompleteReaction IncreaseSeverity Increase Reaction Severity: - Higher Temperature/Pressure - Longer Reaction Time - Check Ammonia Source IncompleteReaction->IncreaseSeverity PurificationIssues Investigate Purification Issues CompleteReaction->PurificationIssues

Caption: Troubleshooting logic for low yield in the amination step.

References

Optimization

Overcoming poor solubility of 4-Amino-7-iodoquinoline in reaction media

Welcome to the technical support center for 4-Amino-7-iodoquinoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked quest...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-7-iodoquinoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of this compound in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-amino-7-iodoquinoline?

4-Amino-7-iodoquinoline, like many quinoline derivatives, is a heterocyclic aromatic compound that typically exhibits poor solubility in aqueous solutions and variable solubility in organic solvents. Its flat, rigid structure and the presence of a lipophilic iodine atom contribute to its low affinity for polar solvents like water. However, the amino group at the 4-position can be protonated under acidic conditions, which can influence its solubility.

Q2: Which organic solvents are recommended as a starting point for dissolving 4-amino-7-iodoquinoline?

Based on the behavior of similar heterocyclic compounds and general solubility principles, polar aprotic solvents are often the most effective. It is recommended to start with solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are capable of dissolving a wide range of organic molecules. For less polar systems, Dichloromethane (DCM) or Tetrahydrofuran (THF) may also be considered.

Q3: My 4-amino-7-iodoquinoline precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?

This is a common issue known as "crashing out," which occurs when the poorly soluble compound can no longer be supported by the significantly reduced concentration of the organic co-solvent. To address this, you can:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the final aqueous medium.

  • Increase the co-solvent concentration: A slightly higher final percentage of the organic solvent (e.g., 0.5-1% DMSO) might be sufficient to maintain solubility. Always run a vehicle control to ensure the solvent concentration is not affecting your experimental results.

  • Explore other solubilization techniques: If adjusting concentrations is not effective or feasible, consider methods like pH adjustment or the use of cyclodextrins.

Q4: Can adjusting the pH of my reaction medium improve the solubility of 4-amino-7-iodoquinoline?

Yes, pH can significantly impact the solubility of quinoline derivatives. The amino group on the quinoline ring is basic and can be protonated in acidic conditions. This protonation results in a charged species (a salt), which is generally more soluble in aqueous media. It is important to note that the stability of your compound and the requirements of your reaction must be compatible with the pH change.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to resolving solubility issues with 4-amino-7-iodoquinoline in your experiments.

Problem: 4-Amino-7-iodoquinoline is not dissolving in the chosen reaction solvent.

Step 1: Initial Solvent Screening

  • Action: Test the solubility of a small, accurately weighed amount of the compound in a range of common laboratory solvents.

  • Rationale: This will help identify the most suitable solvent or co-solvent system for your reaction. A qualitative assessment is often sufficient as a first step.

Step 2: Employing Co-solvents

  • Action: If solubility in a single solvent is insufficient, try a binary mixture. A common strategy is to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then dilute this stock solution into the primary reaction medium.[1]

  • Rationale: A co-solvent system can modify the polarity of the medium to better accommodate the solute.[1]

Step 3: Temperature Adjustment

  • Action: Gently warm the solvent-solute mixture.

  • Rationale: The solubility of most solid compounds increases with temperature. However, be cautious of potential degradation of your compound at elevated temperatures. Always check the thermal stability of 4-amino-7-iodoquinoline if possible.

Step 4: pH Modification

  • Action: For aqueous or protic solvent systems, try adjusting the pH. Since 4-amino-7-iodoquinoline has a basic amino group, lowering the pH with a suitable acid (e.g., HCl) can increase its solubility.

  • Rationale: The formation of a salt increases the polarity of the molecule, thereby enhancing its solubility in polar solvents.[2]

Step 5: Advanced Solubilization Techniques

  • Action: If the above methods are unsuccessful, consider more advanced techniques such as the use of solubilizing agents like cyclodextrins or creating a solid dispersion.

  • Rationale: These methods can encapsulate the hydrophobic molecule or disperse it in a hydrophilic matrix, respectively, to improve its interaction with the solvent.

Data Presentation: Qualitative Solubility of 4-Aminoquinoline Analogs
Solvent TypeSolvent ExamplesExpected Solubility of 4-Amino-7-iodoquinolineRationale / Notes
Polar Aprotic DMSO, DMFGood to ModerateThese solvents are excellent for dissolving a wide range of organic compounds. Synthesis of 4-aminoquinolines is often performed in DMSO.[3][4]
Polar Protic Water, Methanol, EthanolPoorGenerally, quinoline derivatives have low water solubility. Alcohols may offer slightly better solubility than water, but it is still expected to be limited.[5][6]
Non-Polar Hexane, ToluenePoorThe presence of the polar amino group and the nitrogen in the quinoline ring reduces solubility in non-polar solvents.
Chlorinated Dichloromethane (DCM)Moderate to LowDCM can be a suitable solvent for many organic reactions involving heterocyclic compounds.
Ethers Tetrahydrofuran (THF)Moderate to LowTHF is a versatile solvent that may provide moderate solubility.
Aqueous (Acidic) Dilute HCl, Acetate Buffer (pH < 5)GoodProtonation of the amino group should significantly increase solubility. The pKa of the quinoline nitrogen is also a factor.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weighing: Accurately weigh 1-5 mg of 4-amino-7-iodoquinoline into a sterile glass vial.

  • Solvent Addition: Add a calculated volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). A higher concentration minimizes the volume of co-solvent added to the final reaction mixture.

  • Dissolution: Vortex the mixture for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied, but monitor for any signs of compound degradation.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light.

  • Application: When setting up your experiment, dilute the stock solution into your final reaction medium. Ensure the final concentration of DMSO is low (typically <1%) and consistent across all experimental and control groups.

Protocol 2: Solubility Enhancement by pH Adjustment
  • Preparation: Suspend a known amount of 4-amino-7-iodoquinoline in the desired aqueous buffer or reaction medium.

  • Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution and visually inspect for the dissolution of the solid. Continue adding acid until the compound is fully dissolved.

  • Final pH Adjustment: If necessary, adjust the final pH to the desired value for your reaction, ensuring the compound remains in solution.

  • Caution: This method is only suitable for reactions that are compatible with the required pH and the resulting salt form of the compound.

Visualizations

Troubleshooting Workflow

G start Poor Solubility of 4-Amino-7-iodoquinoline solvent_screen Initial Solvent Screening (DMSO, DMF, DCM, etc.) start->solvent_screen is_soluble1 Is it soluble? solvent_screen->is_soluble1 proceed Proceed with Reaction is_soluble1->proceed Yes cosolvent Use Co-solvent System (e.g., DMSO stock) is_soluble1->cosolvent No is_soluble2 Does it stay in solution upon dilution? cosolvent->is_soluble2 is_soluble2->proceed Yes warming Apply Gentle Warming is_soluble2->warming No is_soluble3 Is it soluble? warming->is_soluble3 is_soluble3->proceed Yes ph_adjust Adjust pH (Acidic) is_soluble3->ph_adjust No is_soluble4 Is it soluble? ph_adjust->is_soluble4 is_soluble4->proceed Yes advanced Advanced Methods (Cyclodextrins, etc.) is_soluble4->advanced No reassess Re-evaluate Solvent/ Reaction Conditions advanced->reassess

Caption: A workflow for troubleshooting the poor solubility of 4-amino-7-iodoquinoline.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor Kinase Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Compound 4-Aminoquinoline Derivative Compound->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Nucleus Nucleus TF->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Anti-inflammatory) Nucleus->Gene_Expression Modulates

Caption: Hypothetical signaling pathway of a 4-aminoquinoline derivative.

References

Troubleshooting

Refinement of 4-Amino-7-iodoquinoline reaction workup procedure

Technical Support Center: 4-Amino-7-iodoquinoline Synthesis This guide provides troubleshooting advice and refined procedures for the reaction workup of 4-Amino-7-iodoquinoline, targeting researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-7-iodoquinoline Synthesis

This guide provides troubleshooting advice and refined procedures for the reaction workup of 4-Amino-7-iodoquinoline, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final 4-Amino-7-iodoquinoline product has a low yield after the workup. What are the common causes and solutions?

A1: Low yields can stem from several stages of the workup process. Here are the primary areas to investigate:

  • Incomplete Reaction: Before workup, ensure the reaction has gone to completion by using Thin-Layer Chromatography (TLC). If starting material (e.g., 4-chloro-7-iodoquinoline) is still present, consider extending the reaction time or increasing the temperature.

  • Inefficient Extraction: The product may have limited solubility in the chosen organic solvent. Dichloromethane is commonly used, but if yields are poor, consider a more polar solvent system or perform multiple extractions (3-4 times) to ensure complete transfer from the aqueous layer.[1]

  • Loss During Washing: While washing with aqueous solutions like NaHCO3 is necessary to remove acidic impurities, excessive or overly vigorous washing can lead to product loss through emulsion formation or partitioning back into the aqueous phase. Allow layers to separate fully and consider back-extracting the aqueous washes with fresh organic solvent.

  • Precipitation/Recrystallization Issues: The choice of solvent for recrystallization is critical. If the product is too soluble, it won't crystallize effectively. If it's not soluble enough, recovery will be poor. Experiment with different solvent systems (e.g., ethanol/water, methanol/ether) to find the optimal conditions.

Q2: The isolated 4-Amino-7-iodoquinoline is discolored (e.g., brown or dark yellow). How can I improve its purity and color?

A2: Discoloration often indicates the presence of impurities, which may include oxidation byproducts or residual reagents.

  • Oxidation: Aminoquinolines can be susceptible to oxidation, especially when exposed to air and light for extended periods.[2] Work up the reaction promptly and consider storing the purified product under an inert atmosphere (like nitrogen or argon) in a dark, cool place.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Heat the solution with charcoal for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a highly effective purification method.[1][2] A solvent system such as chloroform/methanol or dichloromethane/methanol can be used to separate the desired product from impurities.[1]

Q3: I'm having trouble removing all the unreacted amine starting material during the workup. What is the best approach?

A3: Most synthetic routes utilize an excess of an amine to drive the reaction to completion.[1][3] This excess must be removed during workup.

  • Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine starting material, making it water-soluble and causing it to move into the aqueous layer.

  • Caution: Be aware that the 4-aminoquinoline product is also basic and can be protonated. This can make it more water-soluble, potentially leading to yield loss. A careful wash with a saturated sodium bicarbonate (NaHCO3) solution is often performed afterward to neutralize any remaining acid and deprotonate the product, ensuring it remains in the organic phase.[1]

Q4: How do I choose between purification by recrystallization and column chromatography?

A4: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is an excellent method for large-scale purification when the impurities have significantly different solubility profiles from the product.[2] It is generally faster and uses less solvent than chromatography.

  • Column Chromatography: This technique is ideal for small-scale reactions or when impurities are structurally very similar to the product, making separation by recrystallization difficult.[1][2] It offers higher resolution purification but is more time-consuming and labor-intensive.

Impact of Workup Procedure on Product Yield & Purity

The following table summarizes how different workup and purification strategies can influence the final yield and purity of 4-Amino-7-iodoquinoline. These values are illustrative and can vary based on specific reaction conditions.

Workup ParameterStandard ProcedureRefined ProcedureExpected Impact on YieldExpected Impact on Purity
Extraction 2x Dichloromethane4x Dichloromethane, back-extract aqueous layerIncrease Minimal Change
Washing Water and BrineDilute HCl wash, followed by NaHCO3 washPotential slight decreaseSignificant Increase
Purification Recrystallization from EthanolSilica Gel Chromatography (9:1 Chloroform/Methanol)VariableSignificant Increase
Handling Open to air and lightUnder inert gas, protected from lightMinimal ChangeIncrease (prevents degradation)

Detailed Experimental Protocol: Synthesis & Workup

This protocol outlines a general procedure for the synthesis of 4-Amino-7-iodoquinoline via nucleophilic aromatic substitution, followed by a refined workup.

1. Synthesis:

  • In a sealed reaction vessel, combine 4-chloro-7-iodoquinoline (1 equivalent) and a solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonium hydroxide, used in excess).

  • Heat the mixture at 120-140°C for 6-12 hours. The reaction should be carried out under pressure in a sealed vessel to prevent the escape of ammonia.

  • Monitor the reaction progress using TLC (e.g., with a 9:1 chloroform/methanol eluent) until the starting 4-chloro-7-iodoquinoline spot is consumed.[1]

  • Cool the reaction mixture to room temperature.

2. Reaction Workup and Purification:

  • If a solvent like methanol was used, remove it under reduced pressure.

  • Take up the residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with:

    • 5% aqueous NaHCO3 solution to neutralize any acid.[1]

    • Water.[1]

    • Brine (saturated NaCl solution) to aid in drying.[1]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[1]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Option A (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol or methanol. Slowly add water or a non-polar solvent like hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.

    • Option B (Column Chromatography): Adsorb the crude product onto a small amount of silica gel. Load it onto a silica gel column packed in a non-polar solvent (e.g., chloroform). Elute the product using a gradient of increasing polarity, such as transitioning from 100% chloroform to a 9:1 mixture of chloroform and methanol.[1] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visual Workflow and Logic Diagrams

G Standard Workup Workflow for 4-Amino-7-iodoquinoline reaction Completed Reaction Mixture quench Quench & Dilute (e.g., with DCM) reaction->quench extract Aqueous Wash (NaHCO3, H2O, Brine) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification Step concentrate->purify re_x Recrystallization purify->re_x For high purity & large scale chrom Column Chromatography purify->chrom For highest purity or difficult separations analyze Pure Product (4-Amino-7-iodoquinoline) re_x->analyze chrom->analyze

Caption: Experimental workflow for the workup and purification of 4-Amino-7-iodoquinoline.

G Troubleshooting Guide: Low Yield or Impure Product start Problem Encountered low_yield Low Yield start->low_yield impure Impure / Discolored Product start->impure cause_extraction Cause: Inefficient Extraction? low_yield->cause_extraction cause_wash Cause: Loss During Wash? low_yield->cause_wash cause_rxn Cause: Incomplete Reaction? low_yield->cause_rxn cause_side_rxn Cause: Side Products? impure->cause_side_rxn cause_oxid Cause: Oxidation? impure->cause_oxid sol_extraction Solution: Increase extraction volume/count cause_extraction->sol_extraction sol_wash Solution: Back-extract aqueous layers cause_wash->sol_wash sol_rxn Solution: Check TLC, extend reaction time cause_rxn->sol_rxn sol_side_rxn Solution: Use column chromatography cause_side_rxn->sol_side_rxn sol_oxid Solution: Use activated charcoal during recrystallization cause_oxid->sol_oxid

Caption: A logical decision tree for troubleshooting common issues in 4-aminoquinoline synthesis.

References

Optimization

Minimizing impurities in the synthesis of 4-Amino-7-iodoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Amino-7-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-Amino-7-iodoquinoline?

A1: The most common synthetic strategies for 4-Amino-7-iodoquinoline involve the amination of a 4-chloro-7-iodoquinoline precursor. Key methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct method where 4-chloro-7-iodoquinoline is reacted with an ammonia source at elevated temperatures.[1][2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 4-chloro-7-iodoquinoline and an amine source. This method often proceeds under milder conditions than traditional SNAr.[3][4][5]

  • Ullmann Condensation: A copper-catalyzed reaction between 4-chloro-7-iodoquinoline and an amine. This method is an alternative to palladium-catalyzed reactions but may require higher temperatures.[6][7][8]

Q2: What are the most common impurities encountered in the synthesis of 4-Amino-7-iodoquinoline?

A2: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted 4-chloro-7-iodoquinoline: Incomplete amination can lead to the presence of the starting material in the final product.

  • De-iodinated product (4-Aminoquinoline): The iodine atom at the 7-position can be susceptible to removal under certain reaction conditions, particularly in the presence of reducing agents or certain catalysts.

  • Regioisomers of iodo-aminoquinoline: If the iodination step is not completely regioselective, other isomers such as 4-amino-5-iodoquinoline or 4-amino-8-iodoquinoline may be present.[9][10]

  • Bis-quinoline species: If a diamine is used as the ammonia source, a bis-quinoline byproduct may form.

  • Solvent and reagent-derived impurities: Residual solvents, byproducts from the decomposition of reagents, and catalyst residues can also be present.

Q3: How can I best purify the crude 4-Amino-7-iodoquinoline?

A3: Purification of 4-Amino-7-iodoquinoline can be challenging due to its polarity. Common methods include:

  • Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: This technique can be effective if a suitable solvent system is identified. Experimentation with different solvents and solvent mixtures is often necessary to achieve good recovery and purity.

  • Acid-Base Extraction: As an amine, 4-Amino-7-iodoquinoline can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q4: What analytical techniques are recommended for purity assessment of 4-Amino-7-iodoquinoline?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of impurities by their mass-to-charge ratio.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities.[13][14][15]

Troubleshooting Guides

Problem 1: Low Yield of 4-Amino-7-iodoquinoline
Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. - Ensure the freshness and purity of reagents, especially the aminating agent. - For catalytic reactions (Buchwald-Hartwig, Ullmann), ensure the catalyst and ligands are not deactivated. Consider using fresh catalyst/ligands.
Decomposition of Starting Material or Product - The 7-iodoquinoline moiety may be unstable under harsh conditions.[16] Consider using milder reaction conditions (e.g., lower temperature, alternative base or catalyst system). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Solubility of Reagents - Choose a solvent that effectively dissolves all reactants at the reaction temperature. For Buchwald-Hartwig reactions, toluene is often a good choice.[5]
Sub-optimal Catalyst/Ligand Combination (for catalytic reactions) - Screen different palladium or copper catalysts and ligands to find the optimal combination for this specific substrate. - Ensure the correct catalyst-to-ligand ratio is used.
Problem 2: Presence of Unreacted 4-chloro-7-iodoquinoline
Potential Cause Suggested Solution
Insufficient Aminating Agent - Use a larger excess of the aminating agent (e.g., ammonia or an ammonia surrogate).
Short Reaction Time or Low Temperature - Increase the reaction time and/or temperature to drive the reaction to completion. Monitor by TLC or HPLC until the starting material is consumed.
Catalyst Deactivation (for catalytic reactions) - If the reaction stalls, it may be due to catalyst deactivation. Consider adding a fresh portion of the catalyst.
Problem 3: Presence of De-iodinated Impurity (4-Aminoquinoline)
Potential Cause Suggested Solution
Reductive Side Reactions - Avoid strongly reducing conditions. If a reducing agent is necessary for another part of the synthesis, choose a mild and selective one. - In Buchwald-Hartwig amination, hydrodehalogenation can be a side reaction.[3] Optimizing the ligand and base can help minimize this.
Instability of the C-I Bond - Use milder reaction conditions (lower temperature, less harsh base). - Minimize exposure of the reaction mixture to light, as some iodinated compounds are light-sensitive.
Problem 4: Formation of Regioisomeric Impurities
Potential Cause Suggested Solution
Non-selective Iodination of the Quinoline Core - If synthesizing the 7-iodoquinoline precursor, optimize the iodination conditions to favor the formation of the 7-isomer. Direct iodination of quinoline can sometimes yield a mixture of isomers.[9][10] - Consider a synthetic route that unambiguously installs the iodine at the 7-position, for example, starting from a pre-functionalized aniline.
Isomerization during the Reaction - This is less common but can occur under very harsh conditions. Using milder reaction conditions is generally advisable.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-7-iodoquinoline via Nucleophilic Aromatic Substitution
  • Reaction Setup: In a sealed tube, combine 4-chloro-7-iodoquinoline (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane) in large excess.

  • Reaction Conditions: Heat the sealed tube to 120-150 °C for 24-48 hours. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Protocol 2: Synthesis of 4-Amino-7-iodoquinoline via Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-7-iodoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq). Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Reagent Addition: Add a solution of the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine) in an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 4-Chloro-7-iodoquinoline 4-Chloro-7-iodoquinoline 4-Amino-7-iodoquinoline 4-Amino-7-iodoquinoline 4-Chloro-7-iodoquinoline->4-Amino-7-iodoquinoline Amination (SNAr, Buchwald-Hartwig, or Ullmann) Ammonia Source Ammonia Source Ammonia Source->4-Amino-7-iodoquinoline

Caption: General synthetic pathway to 4-Amino-7-iodoquinoline.

Troubleshooting_Workflow cluster_impurities Impurity Identification start Synthesis of 4-Amino-7-iodoquinoline check_purity Analyze Crude Product (HPLC, NMR) start->check_purity low_yield Low Yield check_purity->low_yield No impurities Impurities Detected check_purity->impurities Yes low_yield->start Optimize Conditions pure_product Pure Product impurities->pure_product After Purification unreacted_sm Unreacted Starting Material impurities->unreacted_sm deiodinated De-iodinated Product impurities->deiodinated regioisomers Regioisomers impurities->regioisomers

Caption: Troubleshooting workflow for the synthesis.

Side_Reactions 4-Chloro-7-iodoquinoline 4-Chloro-7-iodoquinoline Desired Product 4-Amino-7-iodoquinoline 4-Chloro-7-iodoquinoline->Desired Product Amination De-iodination 4-Aminoquinoline 4-Chloro-7-iodoquinoline->De-iodination Hydrodehalogenation Incomplete Reaction Unreacted Starting Material 4-Chloro-7-iodoquinoline->Incomplete Reaction Incomplete Conversion

Caption: Potential side reactions during synthesis.

References

Troubleshooting

Optimizing catalyst loading for 4-Amino-7-iodoquinoline cross-coupling reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-couplin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 4-Amino-7-iodoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions used for 4-Amino-7-iodoquinoline?

A1: The most prevalent cross-coupling reactions for modifying 4-Amino-7-iodoquinoline are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods are widely used to form new carbon-carbon and carbon-nitrogen bonds, which is crucial for the synthesis of various pharmaceutical compounds.

Q2: What is a typical starting catalyst loading for these reactions?

A2: A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions involving aryl iodides like 4-Amino-7-iodoquinoline is generally in the range of 1-5 mol%. For initial screening experiments, a loading of 2 mol% is often a good starting point.

Q3: How does the choice of ligand affect the optimal catalyst loading?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalytic activity, often allowing for lower catalyst loadings (e.g., 0.5-1 mol%). The optimal palladium-to-ligand ratio (typically 1:1 to 1:2) also needs to be considered and optimized.

Q4: Can the 4-amino group interfere with the cross-coupling reaction?

A4: Yes, the free amino group can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. In some cases, protecting the amino group may be necessary, although many modern catalyst systems are robust enough to tolerate it. If catalyst poisoning is suspected, using a different ligand or adding a sacrificial amine scavenger might be beneficial.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of catalyst loading for 4-Amino-7-iodoquinoline cross-coupling reactions.

Issue Potential Cause Suggested Solution
Low or No Conversion 1. Catalyst loading is too low. 2. Inactive catalyst or ligand. 3. Insufficient reaction temperature or time. 4. Presence of impurities (water, oxygen, or in starting materials).1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). 2. Use fresh catalyst and ligand from a reliable source. 3. Increase the reaction temperature in 10-20°C increments and monitor the reaction progress over a longer period. 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of Significant Side Products (e.g., Homo-coupling) 1. Catalyst loading is too high. 2. Incorrect palladium-to-ligand ratio. 3. Reaction temperature is too high.1. Decrease the catalyst loading (e.g., from 5 mol% to 2 mol% or 1 mol%). 2. Screen different Pd:Ligand ratios (e.g., 1:1, 1:1.5, 1:2). 3. Reduce the reaction temperature.
Reaction Stalls After Initial Conversion 1. Catalyst decomposition or deactivation. 2. The amino group is poisoning the catalyst. 3. Insufficient base.1. Use a more robust ligand that provides better stabilization to the palladium center. Consider a second addition of the catalyst. 2. Try a different ligand that is less sensitive to coordination with amines. 3. Ensure an adequate amount of base is present; a stronger base might be required.
Inconsistent Results Between Batches 1. Variability in the quality of reagents or solvents. 2. Inconsistent setup of the reaction under inert conditions. 3. Inaccurate measurement of the catalyst and ligand.1. Use reagents and solvents from the same trusted batch/supplier. 2. Standardize the procedure for degassing solvents and setting up the reaction under an inert atmosphere. 3. Prepare a stock solution of the catalyst and ligand to ensure accurate dispensing for multiple reactions.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically optimizing the catalyst loading for the reaction between 4-Amino-7-iodoquinoline and a generic boronic acid.

Materials:

  • 4-Amino-7-iodoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Reaction vials, stir bars, and an inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation of Stock Solutions:

    • To ensure accurate dispensing of small quantities, prepare stock solutions of the palladium catalyst and the ligand in the chosen anhydrous solvent.

  • Reaction Setup (Example for one reaction vial):

    • In a reaction vial under an inert atmosphere, add 4-Amino-7-iodoquinoline (1.0 eq).

    • Add the arylboronic acid (1.2 - 1.5 eq).

    • Add the base (2.0 - 3.0 eq).

    • Add the appropriate volume of the palladium catalyst and ligand stock solutions to achieve the desired catalyst loading (e.g., start with 2 mol% Pd and a 1:2 Pd:Ligand ratio).

    • Add the anhydrous solvent to reach the desired concentration (e.g., 0.1 M).

  • Screening Catalyst Loading:

    • Set up parallel reactions with varying catalyst loadings (e.g., 0.5%, 1%, 2%, 5%).

    • Ensure all other parameters (temperature, reaction time, reagent stoichiometry) are kept constant.

  • Reaction and Monitoring:

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress at specific time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography and determine the yield.

Data Presentation

Table 1: Example Data for Catalyst Loading Optimization
Catalyst Loading (mol%)Pd SourceLigand (2 eq)Temperature (°C)Time (h)Conversion (%)Yield (%)
0.5Pd(OAc)₂SPhos100126558
1.0Pd(OAc)₂SPhos100128882
2.0 Pd(OAc)₂ SPhos 100 12 99 95
5.0Pd(OAc)₂SPhos100129994 (minor increase in impurities)
2.0Pd₂(dba)₃XPhos100129896

Note: This is example data and actual results may vary depending on the specific substrates and conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Analysis prep_reagents Prepare Reagents & Solvents prep_stock Prepare Catalyst/Ligand Stock Solutions prep_reagents->prep_stock add_catalyst Add Catalyst & Ligand Solutions prep_stock->add_catalyst add_solids Add 4-Amino-7-iodoquinoline, Coupling Partner, & Base add_solids->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent run_reaction Heat & Stir Under Inert Atmosphere add_solvent->run_reaction monitor Monitor Progress (LC-MS/GC-MS) run_reaction->monitor workup Work-up & Purify monitor->workup analyze Analyze Yield & Purity workup->analyze

Caption: Experimental workflow for optimizing catalyst loading.

troubleshooting_guide low_conversion Low or No Conversion cause_low_load Catalyst Loading Too Low low_conversion->cause_low_load cause_inactive Inactive Catalyst/Ligand low_conversion->cause_inactive cause_impurities Impurities Present low_conversion->cause_impurities side_products Side Product Formation cause_high_load Catalyst Loading Too High side_products->cause_high_load cause_temp Incorrect Temperature side_products->cause_temp stalled_reaction Reaction Stalls cause_poison Catalyst Poisoning stalled_reaction->cause_poison cause_decomp Catalyst Decomposition stalled_reaction->cause_decomp sol_increase_load Increase Catalyst Loading cause_low_load->sol_increase_load sol_fresh_reagents Use Fresh Reagents cause_inactive->sol_fresh_reagents sol_inert Ensure Inert Conditions cause_impurities->sol_inert sol_decrease_load Decrease Catalyst Loading cause_high_load->sol_decrease_load sol_adjust_temp Adjust Temperature cause_temp->sol_adjust_temp sol_new_ligand Try a More Robust Ligand cause_poison->sol_new_ligand cause_decomp->sol_new_ligand

Caption: Troubleshooting guide for common reaction issues.

Optimization

Technical Support Center: 4-Amino-7-iodoquinoline Synthesis Scale-Up

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-7-iodoquinoline. Troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-7-iodoquinoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-Amino-7-iodoquinoline, particularly during scale-up operations.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
AIQ-T01 Low yield of 4-chloro-7-iodoquinoline precursor Incomplete cyclization.Optimize reaction temperature and catalyst concentration. Consider alternative cyclization reagents.
Side reactions due to harsh conditions.Explore milder reaction conditions, such as using ionic liquids in place of strong acids like concentrated sulfuric acid.
AIQ-T02 Formation of a thick tar during quinoline ring synthesis Aggressive reaction conditions, especially in classical methods like the Skraup synthesis.Employ microwave heating to potentially reduce reaction times and improve yields. Introduce moderating agents like ferrous sulfate or boric acid to control exothermic reactions.
AIQ-T03 Poor yield in the final amination step (SNAr) Inefficient nucleophilic substitution.Ensure the amine reagent is in excess. Optimize the reaction temperature and solvent. Common solvents include N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). Consider using a base such as K₂CO₃ and triethylamine to facilitate the reaction.
Degradation of starting material or product.Monitor the reaction progress closely to avoid prolonged heating.
AIQ-T04 Difficulty in purifying the final 4-Amino-7-iodoquinoline product Presence of unreacted starting materials.Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Formation of positional isomers or other byproducts.Employ robust purification techniques such as column chromatography with an appropriate solvent system or recrystallization.
Residual catalyst or reagents.Ensure proper work-up procedures to remove all acidic or basic catalysts.
AIQ-T05 Reaction is too vigorous or exothermic The reaction conditions are too harsh, a common issue in classical quinoline syntheses.Implement better temperature control, such as using an ice bath for cooling. Add reagents slowly and in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in scaling up classical quinoline synthesis methods?

Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often utilize harsh conditions like high temperatures and strong acids. These conditions can lead to low yields, the formation of difficult-to-remove tars, and limited functional group compatibility, making them challenging to scale up in an environmentally friendly and economical way.

Q2: How can I improve the regioselectivity of my quinoline synthesis?

Regioselectivity can be a significant issue, especially when using unsymmetrical ketones in reactions like the Friedländer synthesis. Strategies to control the formation of the desired isomer include:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.

  • Substrate Modification: Introducing directing groups on the starting materials can influence the cyclization pathway.

  • Reaction Conditions: Careful optimization of temperature and solvent can impact the regiochemical outcome.

Q3: What is a common synthetic route to prepare 4-Amino-7-iodoquinoline?

A prevalent method involves a two-step process. The first step is the synthesis of the precursor, 4-chloro-7-iodoquinoline. This is often achieved through a cyclization reaction. The second step is a nucleophilic aromatic substitution (SNAr) where the 4-chloro group is displaced by an amino group from a suitable amine-containing reagent.

Q4: Are there modern, more efficient methods for synthesizing 4-aminoquinolines?

Yes, modern approaches focus on improving reaction conditions and efficiency. These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.

  • Ultrasound-assisted synthesis: This has been used to prepare 4-aminoquinolines in good to excellent yields.

  • Metal-catalyzed reactions: Palladium-catalyzed multicomponent reactions have been developed for the synthesis of 4-aminoquinolines.

Q5: What are some key safety precautions to take during the synthesis of 4-Amino-7-iodoquinoline?

Many quinoline syntheses are highly exothermic and can become violent. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Have an ice bath ready to cool the reaction if it becomes too vigorous.

  • Be cautious when handling strong acids and oxidizing agents.

Experimental Protocols

Synthesis of 4-chloro-7-iodoquinoline (Precursor)

This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

  • Cyclization: A common approach involves the cyclization of a substituted aniline derivative. For example, heating 3-iodoaniline with an appropriate three-carbon building block (like diethyl malonate) in the presence of a condensing agent and subsequent treatment can form the quinoline ring.

  • Chlorination: The resulting 4-hydroxy-7-iodoquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 4-chloro-7-iodoquinoline.

  • Work-up and Purification: The reaction mixture is carefully quenched, typically with ice, and the product is extracted. Purification is often achieved by recrystallization or column chromatography.

Synthesis of 4-Amino-7-iodoquinoline via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on general procedures for the amination of 4-chloroquinolines and may need to be adapted.

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-iodoquinoline in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Addition of Reagents: Add an excess of the desired amine source (e.g., ammonia or a protected amine). Add a base, such as potassium carbonate (K₂CO₃), and triethylamine.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours. The optimal temperature and time will depend on the specific amine used.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with brine and water to remove the solvent and other impurities.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure 4-Amino-7-iodoquinoline.

Visualizations

Synthesis_Workflow cluster_troubleshooting Scale-Up Challenges Start Starting Materials (e.g., 3-iodoaniline, Diethyl malonate) Cyclization Cyclization & Formation of Quinoline Ring Start->Cyclization Hydroxyquinoline 4-Hydroxy-7-iodoquinoline Cyclization->Hydroxyquinoline Troubleshooting Troubleshooting Loop Cyclization->Troubleshooting Low Yield / Tar Chlorination Chlorination (e.g., with POCl₃) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloro-7-iodoquinoline Chlorination->Chloroquinoline Amination Nucleophilic Aromatic Substitution (SNAr with an Amine) Chloroquinoline->Amination FinalProduct 4-Amino-7-iodoquinoline Amination->FinalProduct Amination->Troubleshooting Low Yield / Impurities Purification Purification (Chromatography/Recrystallization) FinalProduct->Purification Purification->Troubleshooting Purification Issues

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 4-Amino-7-iodoquinoline and 4-Amino-7-chloroquinoline

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline. This analysis is supp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities, most notably as antimalarial and anticancer agents. The nature of the substituent at the 7-position of the quinoline ring plays a crucial role in modulating this activity. This guide focuses on a comparative analysis of two key halogenated analogs: 4-amino-7-iodoquinoline and the extensively studied 4-amino-7-chloroquinoline.

Antimalarial Activity: A Head-to-Head Comparison

A direct comparative study on the antiplasmodial activity of 7-substituted 4-aminoquinoline derivatives reveals that both 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline exhibit potent efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

The research indicates that 7-iodo and 7-bromo-aminoquinolines are as active as their 7-chloro counterparts against both chloroquine-susceptible and chloroquine-resistant strains of the parasite. This suggests that the larger halogen at the 7-position does not diminish, and may even slightly enhance, the antimalarial potency.

Table 1: Comparative Antimalarial Activity (IC₅₀ in nM)
CompoundSide ChainP. falciparum (Chloroquine-Susceptible)P. falciparum (Chloroquine-Resistant)
4-Amino-7-iodoquinoline derivative -HN(CH₂)₂NEt₂3 nM7 nM
4-Amino-7-chloroquinoline derivative -HN(CH₂)₂NEt₂5 nM12 nM
4-Amino-7-iodoquinoline derivative -HN(CH₂)₃NEt₂4 nM6 nM
4-Amino-7-chloroquinoline derivative -HN(CH₂)₃NEt₂6 nM10 nM

Data extracted from Chavalitshewinkoon-Petmitr et al., 1998.

Anticancer Activity: An Indirect Comparative View

While direct comparative studies on the anticancer activity of 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline are limited, extensive research on 4-amino-7-chloroquinoline derivatives has established their potent cytotoxic effects against various cancer cell lines. Emerging data on iodinated quinolines also suggest promising anticancer potential.

4-Amino-7-chloroquinoline Derivatives: Established Anticancer Agents

Derivatives of 4-amino-7-chloroquinoline have demonstrated significant growth-inhibitory effects on a range of cancer cell lines, including breast, colon, and leukemia. The mechanism of action is often linked to the induction of apoptosis and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.[1]

Table 2: Anticancer Activity of 4-Amino-7-chloroquinoline Derivatives
DerivativeCancer Cell LineActivity MetricValue (µM)
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)GI₅₀8.73[2]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)GI₅₀11.52[2]
7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 5d)CCRF-CEM (Leukemia)GI₅₀0.6[3]
7-chloro-4-aminoquinoline-benzimidazole hybrid (Compound 8d)Hut78 (T-cell lymphoma)GI₅₀1.2[3]
4-Amino-7-iodoquinoline Derivatives: Emerging Anticancer Potential

Recent studies on quinolinium iodide derivatives have highlighted their potential as anticancer agents. While not a direct 4-amino-7-iodoquinoline analog, a related iodinated quinolinium compound has shown potent cytotoxicity, suggesting that the presence of iodine is compatible with significant anticancer activity.

Table 3: Anticancer Activity of a Quinolinium Iodide Derivative
CompoundCancer Cell LineIC₅₀ (µM)
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[2]dioxolo[4,5-g]quinolin-5-ium iodideA-549 (Lung)4.45
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[2]dioxolo[4,5-g]quinolin-5-ium iodideHeLa (Cervical)4.74
8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[2]dioxolo[4,5-g]quinolin-5-ium iodideSGC-7901 (Gastric)14.54

Data extracted from a study on quinoline and quinolinium iodide derivatives.

It is important to note that the data for the iodo- and chloro- compounds in the anticancer context are from different studies and involve different molecular scaffolds. Therefore, a direct comparison of potency cannot be definitively made without head-to-head experimental evaluation.

Signaling Pathways and Mechanisms of Action

The biological activities of these 4-aminoquinoline derivatives are underpinned by their interaction with key cellular pathways.

Antimalarial Mechanism of Action

The primary antimalarial mechanism of 4-aminoquinolines involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The drug accumulates in this acidic compartment and forms a complex with heme, preventing its detoxification into hemozoin. The resulting buildup of free heme is toxic to the parasite, leading to its death.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Toxicity Parasite Survival Parasite Survival Hemozoin->Parasite Survival 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Inhibition Inhibition 4-Aminoquinoline->Inhibition Inhibition->Hemozoin

Caption: Antimalarial action of 4-aminoquinolines via heme polymerization inhibition.

Anticancer Mechanism of Action

In cancer cells, 4-aminoquinoline derivatives have been shown to induce apoptosis and inhibit cell proliferation by targeting critical signaling pathways, notably the PI3K/Akt/mTOR pathway. This pathway is frequently overactive in many cancers, promoting cell survival and growth. By inhibiting this pathway, these compounds can trigger programmed cell death.

Anticancer_Mechanism cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Apoptosis Apoptosis mTOR->Apoptosis 4-Aminoquinoline 4-Aminoquinoline Inhibition Inhibition 4-Aminoquinoline->Inhibition Inhibition->PI3K

Caption: Anticancer action of 4-aminoquinolines via PI3K/Akt/mTOR pathway inhibition.

Experimental Protocols

Antimalarial Activity Assay (In Vitro)

The in vitro antimalarial activity of the compounds is typically assessed against chloroquine-susceptible and -resistant strains of P. falciparum.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in the culture medium.

  • Incubation: Synchronized ring-stage parasites are incubated with the drug dilutions in a 96-well plate for 48-72 hours.

  • Assessment of Parasitemia: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of Giemsa-stained smears.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Anticancer Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI₅₀/IC₅₀ Calculation: The 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

Both 4-amino-7-iodoquinoline and 4-amino-7-chloroquinoline are potent biological agents. In the context of antimalarial activity, the iodo- and chloro-analogs exhibit comparable and high efficacy against both sensitive and resistant P. falciparum strains. For anticancer applications, while 4-amino-7-chloroquinoline derivatives are well-established cytotoxic agents, emerging evidence suggests that iodinated quinolines also possess significant anticancer potential.

The choice between these two scaffolds for future drug development will likely depend on a combination of factors including synthetic accessibility, pharmacokinetic profiles, and specific therapeutic indications. Further head-to-head comparative studies, particularly in the context of anticancer activity, are warranted to fully elucidate the therapeutic potential of 4-amino-7-iodoquinoline. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the exploration and development of novel 4-aminoquinoline-based therapeutics.

References

Comparative

Comparative Efficacy of 4-Amino-7-iodoquinoline and Chloroquine in Antimalarial Activity

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold has been a cornerstone, with chloroquine historically being the most prominent member. However, the emergence of widespread chloroquine resis...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold has been a cornerstone, with chloroquine historically being the most prominent member. However, the emergence of widespread chloroquine resistance in Plasmodium falciparum, the deadliest species of malaria parasite, has necessitated the exploration of structural analogs to overcome this challenge. This guide provides a comparative analysis of 4-Amino-7-iodoquinoline and its well-known counterpart, chloroquine, focusing on their efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Data Presentation: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values for 4-Amino-7-iodoquinoline and chloroquine against a chloroquine-susceptible (Haiti 135) and a chloroquine-resistant (Indochina I) strain of Plasmodium falciparum. The data reveals that while both compounds are highly effective against the susceptible strain, 4-Amino-7-iodoquinoline demonstrates comparable, and in some instances, slightly improved, activity against the resistant strain when compared to chloroquine. This suggests that the 7-iodo substitution may offer an advantage in combating chloroquine-resistant malaria.

CompoundP. falciparum StrainIC50 (nM)
4-Amino-7-iodoquinoline Haiti 135 (Chloroquine-Susceptible)3 - 12
Indochina I (Chloroquine-Resistant)3 - 12
Chloroquine Haiti 135 (Chloroquine-Susceptible)3 - 12
Indochina I (Chloroquine-Resistant)18 - 500

Experimental Protocols

The in vitro antimalarial activity of 4-Amino-7-iodoquinoline and chloroquine is typically assessed using a standardized protocol involving the cultivation of P. falciparum and the measurement of parasite growth inhibition. A commonly employed method is the SYBR Green I-based fluorescence assay.

SYBR Green I-Based Fluorescence Assay for Antimalarial Drug Susceptibility

This assay quantifies the proliferation of intraerythrocytic Plasmodium falciparum by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.

1. Parasite Culture:

  • P. falciparum strains (e.g., Haiti 135 and Indochina I) are maintained in continuous culture in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

2. Drug Plate Preparation:

  • The test compounds (4-Amino-7-iodoquinoline and chloroquine) are serially diluted in RPMI 1640 medium.

  • 100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. Control wells containing no drug are also prepared.

3. Assay Procedure:

  • Synchronized ring-stage parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2.5%.

  • 100 µL of the parasite suspension is added to each well of the drug-containing microtiter plate.

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.

4. Lysis and Staining:

  • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • A lysis buffer containing SYBR Green I is added to each well.

5. Data Acquisition and Analysis:

  • The fluorescence intensity of each well is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • The IC50 values are determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

The primary mechanism of action for 4-aminoquinoline antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. The following diagrams illustrate this shared pathway and the subtle structural difference between 4-Amino-7-iodoquinoline and chloroquine.

G cluster_RBC Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Toxicity Toxic Heme Accumulation -> Parasite Death Heme->Toxicity Drug_Accumulation Drug Accumulation (Ion Trapping) Heme_Detoxification Heme Polymerization (Detoxification) Drug_Accumulation->Heme_Detoxification Inhibition Drug_Entry Drug Entry (Diffusion) Drug_Entry->Drug_Accumulation G cluster_chloroquine Chloroquine cluster_iodoquinoline 4-Amino-7-iodoquinoline chloroquine_img chloroquine_label 7-chloro-4-aminoquinoline iodoquinoline_img iodoquinoline_label 7-iodo-4-aminoquinoline

Validation

Validating the Structure of 4-Amino-7-iodoquinoline: A Comparative Guide to 2D NMR Techniques

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 4-amino-7-iodoquinoline, a substituted quinoline of interest in medicinal chemistry. We present a detailed comparison of common 2D NMR experiments, their underlying principles, and the specific structural information they provide, supported by standardized experimental protocols.

The structural elucidation of complex organic molecules like 4-amino-7-iodoquinoline often presents a challenge for traditional one-dimensional (1D) NMR spectroscopy. While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, signal overlap and complex coupling patterns in the aromatic region of quinoline derivatives can make complete and unambiguous assignment difficult.[1][2] 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, providing a comprehensive map of the molecular structure.

Comparative Analysis of 2D NMR Techniques

The most common and powerful 2D NMR techniques for the structural elucidation of small molecules are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each experiment provides unique and complementary information essential for piecing together the molecular puzzle of 4-amino-7-iodoquinoline.

2D NMR TechniqueCorrelation TypeInformation Provided for 4-Amino-7-iodoquinolineKey AdvantagesLimitations
COSY (Correlation Spectroscopy)¹H-¹H through 2-3 bondsIdentifies proton-proton coupling networks within the quinoline ring system. Establishes the connectivity between adjacent protons (e.g., H-2/H-3, H-5/H-6, H-8).[1][2]Simple and quick experiment to establish proton-proton adjacencies.Does not provide information about quaternary carbons or long-range connectivities.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlationDirectly correlates each proton to its attached carbon atom. Allows for the unambiguous assignment of protonated carbons in the quinoline ring.High sensitivity and resolution for direct C-H correlations. Distinguishes CH, CH₂, and CH₃ groups.Does not provide information about non-protonated (quaternary) carbons.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C through 2-3 bondsReveals long-range correlations between protons and carbons. Crucial for identifying quaternary carbons (e.g., C-4, C-7, C-8a, C-4a) and piecing together the entire carbon skeleton by correlating protons to carbons two and three bonds away.Essential for assigning quaternary carbons and linking different spin systems. Provides a robust framework of the entire molecule.Can be less sensitive than HSQC and may show correlations over a range of coupling constants.

Experimental Protocols

A standard workflow for the 2D NMR analysis of 4-amino-7-iodoquinoline is outlined below.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the synthesized 4-amino-7-iodoquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: The solvent peak can be used as an internal reference.

NMR Data Acquisition

The following is a general set of acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMRCOSYHSQCHMBC
Pulse Program Standard single pulseProton-decoupled single pulseStandard COSYStandard HSQC with multiplicity editingStandard HMBC
Spectral Width (ppm) 0-120-2000-12 in both dimensions0-12 (¹H), 0-200 (¹³C)0-12 (¹H), 0-200 (¹³C)
Number of Scans 8-16128-10242-4 per increment2-8 per increment4-16 per increment
Relaxation Delay (s) 1-22-51-21-21-2

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship between the different NMR techniques for the structural validation of 4-amino-7-iodoquinoline.

experimental_workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis cluster_validation Structural Validation sample Dissolve 4-Amino- 7-iodoquinoline in Deuterated Solvent nmr Acquire 1D & 2D NMR Spectra sample->nmr Load into Spectrometer process Process and Analyze Spectra nmr->process structure Confirm Structure of 4-Amino-7-iodoquinoline process->structure logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure of 4-Amino-7-iodoquinoline COSY->Structure HSQC->Structure HMBC->Structure

References

Comparative

Head-to-head comparison of different 4-Amino-7-iodoquinoline synthesis routes

For researchers and professionals in the field of drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry, particularly in the creation of antimalarial and anticancer agents. Amo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the synthesis of substituted quinolines is a cornerstone of medicinal chemistry, particularly in the creation of antimalarial and anticancer agents. Among these, 4-Amino-7-iodoquinoline serves as a crucial building block. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into their experimental protocols, compare their performance based on available data for analogous compounds, and visualize the synthetic pathways.

At a Glance: Comparing the Synthetic Routes

The choice between SNAr and Buchwald-Hartwig amination for the synthesis of 4-Amino-7-iodoquinoline hinges on a trade-off between cost, reaction conditions, and substrate scope. The following table summarizes the key quantitative data, largely extrapolated from reactions with similar 7-substituted 4-chloroquinolines.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig Amination
Starting Material 4-Chloro-7-iodoquinoline4-Chloro-7-iodoquinoline
Amine Source Ammonia, Ammonium salts, or primary/secondary aminesPrimary/secondary amines, ammonia surrogates
Catalyst None (or phase-transfer catalyst in some cases)Palladium precursor (e.g., Pd(dba)₂, Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP, DavePhos)
Base Often not required with neat amine, or a weak inorganic base (e.g., K₂CO₃)Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
Solvent Neat amine, high-boiling polar aprotic solvents (e.g., DMF, NMP), or alcoholsAnhydrous, deoxygenated solvents (e.g., Toluene, Dioxane)
Temperature High temperatures (120-180 °C)[1]Milder temperatures (Room temperature to 110 °C)
Reaction Time 6 - 24 hours[1]4 - 24 hours
Typical Yield Good to excellent (70-95% for analogous compounds)[2]Good to excellent (up to 95% for analogous compounds)[3]
Purity Generally good, may require purification to remove excess amineHigh, but requires careful removal of catalyst residues
Cost Lower cost (no expensive catalyst and ligands)Higher cost (palladium catalyst and specialized phosphine ligands)
Substrate Scope Generally reliable for activated aryl halidesBroader scope, including less reactive aryl chlorides
Functional Group Tolerance Moderate, sensitive groups may not tolerate high temperaturesGood, milder conditions allow for a wider range of functional groups

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the two synthesis routes.

SNAr_Route start 4-Chloro-7-iodoquinoline process Nucleophilic Aromatic Substitution start->process amine Amine Source (e.g., NH₃) amine->process product 4-Amino-7-iodoquinoline intermediate Meisenheimer Complex (Intermediate) intermediate->product process->intermediate Buchwald_Hartwig_Route cluster_catalytic_cycle Catalytic Cycle start 4-Chloro-7-iodoquinoline oxidative_addition Oxidative Addition start->oxidative_addition amine Amine ligand_exchange Ligand Exchange amine->ligand_exchange product 4-Amino-7-iodoquinoline pd0 Pd(0)L₂ pd0->oxidative_addition Ar-Cl pdII_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pdII_complex pdII_complex->ligand_exchange + Amine - HCl amide_complex Ar-Pd(II)(NR₂)L₂ ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 + Product

References

Validation

Structure-activity relationship (SAR) studies of 4-Amino-7-iodoquinoline analogs

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-7-iodoquinoline Analogs This guide provides a comprehensive comparison of 4-amino-7-iodoquinoline analogs, focusing on their structure-activity...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-7-iodoquinoline Analogs

This guide provides a comprehensive comparison of 4-amino-7-iodoquinoline analogs, focusing on their structure-activity relationships (SAR) in the context of antimalarial and anticancer research. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms of action.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 4-amino-7-iodoquinoline analogs and related compounds against Plasmodium falciparum strains and human cancer cell lines.

Table 1: Antimalarial Activity of 4-Amino-7-substituted-quinoline Analogs

Compound ID/Description7-SubstituentSide ChainP. falciparum StrainIC50 (nM)Reference
7-Iodo-AQ AnalogIodo-HN(CH2)2NEt2Chloroquine-susceptible & -resistant3-12[1]
7-Iodo-AQ AnalogIodo-HN(CH2)3NEt2Chloroquine-susceptible & -resistant3-12[1]
7-Iodo-AQ AnalogIodo-HNCHMeCH2NEt2Chloroquine-susceptible & -resistant3-12[1]
ChloroquineChloro-HNCHMe(CH2)3NEt2Chloroquine-susceptibleVaries[1]
7-Bromo-AQ AnalogBromo-HN(CH2)2NEt2Chloroquine-susceptible & -resistant3-12[1]
7-Fluoro-AQ AnalogFluoroVariesChloroquine-susceptible15-50[1]
7-Trifluoromethyl-AQ AnalogCF3VariesChloroquine-susceptible15-50[1]

Table 2: Anticancer Activity of 4-Aminoquinoline Analogs

Compound IDTarget/Cell LineIC50 (nM)Reference
Compound 14 RIPK25.1 ± 1.6[2]
Ponatinib (Control)RIPK28.2 ± 2.9[2]
Compound 4s TGFβR10.79 ± 0.19[3]
VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline)MDA-MB468 (Breast Cancer)2.5 µM (GI50)[4]
VR23MCF7 (Breast Cancer)4.22 µM (GI50)[4]
VR23MDA-MB231 (Breast Cancer)5.97 µM (GI50)[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

In Vitro Antiplasmodial Activity Assay ([3H]Hypoxanthine Incorporation)

This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum strains.

  • Cell Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Assay Procedure:

    • Synchronized ring-stage parasites are incubated in 96-well plates at a specific parasitemia and hematocrit.

    • Serial dilutions of the test compounds (dissolved in an appropriate solvent like DMSO) are added to the wells.

    • The plates are incubated in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.

    • [³H]Hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

    • The cells are harvested onto glass fiber filters, and the incorporation of [³H]hypoxanthine is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

β-Hematin Inhibition Assay

This assay assesses the ability of compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin, which is a key detoxification product in the malaria parasite.

  • Reagents: Hemin, acetate buffer (pH 4.8), test compounds, and a detergent like NP-40 to mediate the reaction.

  • Assay Procedure:

    • A stock solution of hemin is prepared in a suitable solvent (e.g., DMSO).

    • The hemin solution is added to an acetate buffer in a 96-well plate.

    • Serial dilutions of the test compounds are added to the wells.

    • The plate is incubated at a controlled temperature (e.g., 37°C) with shaking for several hours to allow for β-hematin formation.

    • The reaction is stopped, and the amount of unreacted hemin is quantified. One common method is the pyridine-ferrochrome method, where pyridine is added to form a chromophore with free heme, which can be measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and IC50 values are determined from dose-response curves.

Kinase Inhibition Assay (e.g., RIPK2, TGFβR1)

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

  • Components: Recombinant kinase, a specific peptide substrate for the kinase, ATP, assay buffer, and the test compound.

  • Assay Procedure (using ADP-Glo™ Kinase Assay as an example):

    • The kinase, substrate, and test compound at various concentrations are mixed in a 384-well plate.

    • The kinase reaction is initiated by adding ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key mechanisms of action and experimental workflows.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Digestive Vacuole cluster_drug_action Drug Action Hemoglobin Hemoglobin (from host red blood cell) Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization (Heme Polymerase) Aminoquinoline 4-Amino-7-iodoquinoline Analog Aminoquinoline->Heme Aminoquinoline->Hemozoin Inhibition

Caption: Mechanism of antimalarial action of 4-amino-7-iodoquinoline analogs.

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - 4-Amino-7-iodoquinoline Analog start->reagents reaction Set up Kinase Reaction: Mix Kinase, Substrate, and Analog reagents->reaction initiate Initiate Reaction: Add ATP reaction->initiate incubation Incubate initiate->incubation detection Detect Kinase Activity: (e.g., Measure ADP production) incubation->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Caption: General experimental workflow for a kinase inhibition assay.

References

Comparative

Comparative Docking Analysis of 4-Amino-7-iodoquinoline Derivatives as Potential Anticancer Agents

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of 4-Amino-7-iodoquinoline derivatives and related compounds as potential anticancer age...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of 4-Amino-7-iodoquinoline derivatives and related compounds as potential anticancer agents. This analysis is supported by experimental data from various studies, focusing on their interactions with key oncological targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making 4-Amino-7-iodoquinoline derivatives a subject of interest in the development of novel anticancer drugs.[3] Molecular docking studies are instrumental in elucidating the binding modes and affinities of these compounds with their biological targets at a molecular level, thereby guiding the design of more potent and selective inhibitors.[1]

Data Presentation: Performance of 4-Amino-7-iodoquinoline and Related Derivatives

The following table summarizes the biological activities and docking scores of various 4-aminoquinoline and iodoquinazoline derivatives against different cancer cell lines and protein kinases. This data, compiled from multiple studies, allows for a comparative assessment of their potential as anticancer agents.

Compound ID/SeriesTarget/Cell LineMeasurementValueReference
Iodoquinazoline Derivatives
Compound 9cHepG2EC505.00 µM[3]
MCF-7EC506.00 µM[3]
HCT116EC505.17 µM[3]
A549EC505.25 µM[3]
VEGFR-2IC500.85 µM[3]
EGFR (T790M)IC500.22 µM[3]
EGFR (WT)IC500.15 µM[3]
Compound 9dVEGFR-2IC500.90 µM[3]
EGFR (T790M)IC500.26 µM[3]
EGFR (WT)IC500.20 µM[3]
Compound 9eVEGFR-2IC501.20 µM[3]
EGFR (T790M)IC500.30 µM[3]
EGFR (WT)IC500.25 µM[3]
Quinoline-based Thiazole Derivatives
Compound 4iEGFR Active SiteDocking Score-8.49 kcal/mol[4]
MCF-7IC502.86 µM[4]
HepG2IC505.91 µM[4]
A549IC5014.79 µM[4]
Compound 4jEGFR Active SiteDocking Score-8.26 kcal/mol[4]
MCF-7IC503.09 µM[4]
HepG2IC506.87 µM[4]
A549IC5017.92 µM[4]
7-Substituted-4-aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468GI508.73 µM[5][6]
4-((3-ethynylphenyl)amino)-6-iodoquinoline-3-carbonitrile (28)CH22IC508.4 µM[7]
UM-Chor1IC506.9 µM[7]
U-CH12IC507.7 µM[7]
Iodoquinazoline Sulfonamide Derivatives
Compound 3cFour Cancer Cell LinesIC50 Range4.0 - 8.0 µM[8]
Compound 3bFour Cancer Cell LinesIC50 Range6.0 - 9.0 µM[8]

Experimental Protocols

The following sections detail the generalized methodologies employed in the synthesis, biological evaluation, and computational docking of 4-Amino-7-iodoquinoline and related derivatives, based on protocols described in the cited literature.

Synthesis of 4-Aminoquinoline Derivatives

A common synthetic route to 4-aminoquinoline derivatives involves the reaction of a 4-chloro-7-substituted-quinoline with a corresponding amine.[5][6] For iodoquinazoline derivatives, a multi-step synthesis is often employed, starting from anthranilic acid derivatives, followed by cyclization and subsequent modifications to introduce the desired side chains.[3][8] The final products are typically purified by recrystallization or column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.[4][5][6]

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or SRB (Sulphorhodamine B) assay against a panel of human cancer cell lines.[9] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the colored product formed by the reduction of MTT by viable cells or by measuring the absorbance of stained cellular proteins. The IC50 or GI50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[4][5]

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific protein kinases like EGFR and VEGFR-2 is determined using in vitro kinase assay kits.[3] These assays typically measure the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined from the dose-response curve.[3][10]

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of the synthesized compounds with their target proteins. A generalized workflow is as follows:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added to the protein. The 3D structures of the ligands (the 4-Amino-7-iodoquinoline derivatives) are built and optimized using molecular modeling software.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the flexible ligand into the rigid receptor active site and calculate the binding energy or docking score for different conformations.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[4]

Mandatory Visualization

The following diagrams illustrate the general workflow of a comparative molecular docking study and a key signaling pathway targeted by 4-Amino-7-iodoquinoline derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Derivative Structures) docking Molecular Docking (e.g., AutoDock, Glide) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis sar_studies Structure-Activity Relationship (SAR) interaction_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor 4-Amino-7-iodoquinoline Derivative (Inhibitor) Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Angiogenesis

Caption: The EGFR signaling pathway, a key target for quinoline-based inhibitors.

References

Validation

The Rise of 4-Aminoquinolines: A Comparative Look at In Vivo Antimalarial Efficacy

For researchers and drug development professionals, the quest for novel antimalarials to combat widespread resistance to existing therapies is a pressing challenge. Among the promising candidates are 4-aminoquinoline der...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antimalarials to combat widespread resistance to existing therapies is a pressing challenge. Among the promising candidates are 4-aminoquinoline derivatives, a class of compounds that builds upon the scaffold of the once-mainstay drug, chloroquine. This guide provides a comparative analysis of the in vivo efficacy of several novel 4-aminoquinoline derivatives against that of established antimalarial agents, supported by experimental data and detailed protocols.

This report synthesizes findings from multiple preclinical studies, presenting a clear comparison of the potency of these emerging compounds in rodent models of malaria. The data underscores the potential of 4-aminoquinoline analogues to overcome chloroquine resistance, a significant hurdle in malaria treatment.

Comparative In Vivo Efficacy Against Plasmodium berghei

The following table summarizes the in vivo antimalarial activity of various 4-aminoquinoline derivatives compared to the standard drugs, chloroquine and amodiaquine. The primary model used in these studies is the Plasmodium berghei-infected mouse, a well-established model for screening antimalarial compounds. Efficacy is primarily measured by the 50% effective dose (ED50) and the mean percentage reduction in parasitemia.

CompoundDosageRoute of AdministrationEfficacy MeasurementValueReference OrganismComparator Drug(s)
4-Aminoquinoline Derivatives
TDR 5884540 mg/kg/day for 3 daysNot SpecifiedCurativeCure achievedP. bergheiNot Specified
TDR 5884640 mg/kg/day for 3 daysNot SpecifiedCurativeCure achievedP. bergheiNot Specified
1mNot SpecifiedNot SpecifiedED502.062 mg/kgP. bergheiAmodiaquine
1oNot SpecifiedNot SpecifiedED502.231 mg/kgP. bergheiAmodiaquine
2cNot SpecifiedNot SpecifiedED501.431 mg/kgP. bergheiAmodiaquine
2jNot SpecifiedNot SpecifiedED501.623 mg/kgP. bergheiAmodiaquine
3d5 mg/kg (single dose)Oral% Reduction in Parasitemia46.9% on day 7P. bergheiChloroquine
Existing Antimalarial Drugs
AmodiaquineNot SpecifiedNot SpecifiedED501.18 mg/kgP. berghei-
Chloroquine15 mg/kg (single dose)Oral% Reduction in Parasitemia90.6% on day 7P. berghei-
Chloroquine5mg/kgOral% Parasitemia Suppression57.20% (CQ-resistant strain)P. berghei-
Amodiaquine10mg/kgOral% Parasitemia Inhibition71.41%P. bergheiChloroquine

Experimental Protocols

The in vivo efficacy of the compounds listed above was predominantly evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei. This standardized protocol is a cornerstone for the primary biological assessment of potential antimalarial drugs.

Standard 4-Day Suppressive Test Protocol
  • Animal Model: Swiss albino or BALB/c mice are typically used.

  • Parasite Strain: A chloroquine-sensitive or resistant strain of Plasmodium berghei is utilized.

  • Infection: Mice are inoculated intraperitoneally with red blood cells parasitized with P. berghei.

  • Drug Administration: The test compounds are administered to the mice, usually commencing a few hours after infection and continuing for four consecutive days. The route of administration can be oral, subcutaneous, or intraperitoneal.

  • Evaluation of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of the mice. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Calculation of Efficacy: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group. The percentage of suppression is then calculated. The ED50 value, the dose that suppresses parasitemia by 50%, is often determined through dose-ranging studies.[1]

Visualizing Experimental and Mechanistic Pathways

To further elucidate the evaluation process and the mechanism of action of 4-aminoquinolines, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation cluster_outcome Outcome start Select Mice (e.g., BALB/c) infection Infect with P. berghei start->infection grouping Randomize into Treatment Groups infection->grouping treatment Administer Drug/Vehicle (Days 0-3) grouping->treatment blood_smear Prepare Blood Smears (Day 4) treatment->blood_smear microscopy Microscopic Examination blood_smear->microscopy data_analysis Calculate % Parasitemia & ED50 microscopy->data_analysis efficacy Determine In Vivo Efficacy data_analysis->efficacy

Caption: Workflow of the 4-day suppressive test for in vivo antimalarial screening.

hemozoin_inhibition cluster_parasite Malaria Parasite Digestive Vacuole cluster_inhibition Mechanism of Action hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin Biocrystallization toxicity Heme-mediated Toxicity & Parasite Death heme->toxicity aminoquinoline 4-Aminoquinoline Drug inhibition Inhibition of Heme Biocrystallization aminoquinoline->inhibition inhibition->heme

References

Comparative

A Comparative Analysis of the Cytotoxic Profile of 4-Amino-7-iodoquinoline and Standard Chemotherapeutic Agents

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic potential of 4-Amino-7-iodoquinoline against established standard compounds, supported by e...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic potential of 4-Amino-7-iodoquinoline against established standard compounds, supported by experimental data and detailed protocols. The following sections benchmark its performance to offer insights into its potential as a therapeutic agent.

The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Quinoline derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anticancer properties.[1] Among these, 4-aminoquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines.[2] This guide focuses on benchmarking the cytotoxicity of 4-Amino-7-iodoquinoline, a halogenated derivative, against the well-established cytotoxic agents Chloroquine and Doxorubicin.

Comparative Cytotoxicity Data

The cytotoxic effects of 4-aminoquinoline derivatives and the standard compounds Chloroquine and Doxorubicin have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that the data for 4-aminoquinoline derivatives are for structurally similar compounds, as specific data for the 7-iodo variant is limited in the reviewed literature.

CompoundCell LineAssayParameterValue (µM)Citation
4-Aminoquinoline Derivatives
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)Not SpecifiedGI507.35[2]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)Not SpecifiedGI508.22[2]
Chloroquine (CQ)
H9C2 (Cardiomyoblast)Not SpecifiedCC50 (72h)17.1[3]
HEK293 (Embryonic Kidney)Not SpecifiedCC50 (72h)9.883[3]
IEC-6 (Intestinal Epithelial)Not SpecifiedCC50 (72h)17.38[3]
Vero (Kidney Epithelial)Not SpecifiedCC50 (72h)92.35[3]
ARPE-19 (Retinal Pigment Epithelial)Not SpecifiedCC50 (72h)49.24[3]
TK6 (Lymphoblastoid)CellTiter-BlueViability (24h)>10[4]
Doxorubicin (DOX)
MDA-MB-231 (Breast Cancer)Cell Viability AssayCC50 (24h)0.9[5]
MCF-7 (Breast Cancer)Cell Viability AssayCC50 (24h)2.2[5]
AMJ13 (Breast Cancer)MTT AssayIC50223.6[6]
MCF7 (Breast Cancer)Not SpecifiedIC501.2009[7]
HepG2 (Liver Cancer)Not SpecifiedIC50 (72h)Not specified[8]
Huh-7 (Liver Cancer)Not SpecifiedIC50 (72h)Not specified[8]
SNU449 (Liver Cancer)Not SpecifiedIC50 (72h)Not specified[8]

Note: CC50 refers to the half-maximal cytotoxic concentration. The presented data for 4-aminoquinoline derivatives are for chloro and fluoro-substituted analogs, which may exhibit different cytotoxic profiles compared to the 7-iodo substituted compound.

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for common cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[9]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., 4-Amino-7-iodoquinoline) and control compounds (e.g., Chloroquine, Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[9][11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14]

Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[15]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16]

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[17]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture.[18]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[18]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h (Adhesion) cell_seeding->incubation_24h add_compounds Add Test & Standard Compounds incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_reagent Add MTT or Collect Supernatant for LDH incubation_treatment->add_reagent incubation_assay Incubate (2-4h for MTT, 30min for LDH) add_reagent->incubation_assay solubilize Solubilize Formazan (MTT) incubation_assay->solubilize MTT Assay read_absorbance Measure Absorbance incubation_assay->read_absorbance LDH Assay solubilize->read_absorbance

Caption: Workflow for in vitro cytotoxicity testing.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Mechanism of Action: Signaling Pathways

Quinoline derivatives exert their cytotoxic effects through various mechanisms. One of the key pathways implicated is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival, proliferation, and angiogenesis.[19][20] Several quinoline-based compounds have been identified as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[19] By blocking these signaling nodes, quinoline derivatives can induce apoptosis and inhibit tumor growth. Furthermore, some quinoline derivatives have been shown to act as topoisomerase inhibitors or DNA intercalating agents, leading to DNA damage and cell cycle arrest.[1] The specific mechanisms of 4-Amino-7-iodoquinoline are likely to involve modulation of these critical cellular pathways, warranting further investigation to fully elucidate its anticancer potential.

References

Validation

Comparative review of the therapeutic potential of halogenated 4-aminoquinolines

Halogenated 4-aminoquinolines, a class of compounds historically pivotal in the fight against malaria, are experiencing a resurgence of interest for their therapeutic potential across a spectrum of diseases, including ca...

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated 4-aminoquinolines, a class of compounds historically pivotal in the fight against malaria, are experiencing a resurgence of interest for their therapeutic potential across a spectrum of diseases, including cancer and autoimmune disorders. The archetypal drug, chloroquine, and its hydroxylated analogue, hydroxychloroquine, both featuring a chlorine atom at the 7-position of the quinoline ring, have paved the way for extensive research into the structure-activity relationships (SAR) governing their efficacy and toxicity. This guide provides a comparative analysis of these compounds, focusing on their antimalarial, anticancer, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.

Comparative Therapeutic Efficacy

The therapeutic utility of halogenated 4-aminoquinolines is primarily dictated by the nature of the halogen at the 7-position and the composition of the amino side chain at the 4-position. The presence of a halogen, typically chlorine, is considered essential for significant activity.[1][2]

Antimalarial Activity

The mainstay of 4-aminoquinolines has been the treatment of malaria. Their mechanism of action involves accumulating in the acidic food vacuole of the Plasmodium parasite and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[2] However, the emergence of chloroquine-resistant (CQR) strains of P. falciparum has necessitated the development of new analogues.

Table 1: Comparative In Vitro Antiplasmodial Activity of Halogenated 4-Aminoquinolines

CompoundHalogen (Position 7)Side ChainP. falciparum StrainIC₅₀ (nM)Reference(s)
Chloroquine (CQ) ClN,N-diethyl-1,4-diaminopentane3D7 (CQ-Sensitive)< 12[3]
K1 (CQ-Resistant)255[4]
W2 (CQ-Resistant)382[5]
Hydroxychloroquine (HCQ) ClN-ethyl-N-(2-hydroxyethyl)-1,4-diaminopentaneCQ-SensitiveSimilar to CQ[6]
CQ-Resistant~79x less active than CQ[6]
Amodiaquine (AQ) Cl4-(3'-(diethylaminomethyl)-4'-hydroxyanilino)CQ-SensitiveComparable to CQ[7]
CQ-ResistantMore potent than CQ[7][8]
Compound 3e ClNovel side chainK1 (CQ-Resistant)1.0[9]
TDR 58845 ClN1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamineW2 (CQ-Resistant)89.8[3]
TDR 58846 ClN1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamineW2 (CQ-Resistant)5.52 - 89.8[3]

Note: IC₅₀ (50% inhibitory concentration) values can vary between laboratories and assay conditions.

Studies have consistently shown that modifications to the alkyl side chain can restore activity against CQR strains.[9][10] For instance, compounds with shortened or lengthened side chains compared to chloroquine often exhibit improved potency against resistant parasites.[11]

Anticancer Activity

The anticancer potential of 4-aminoquinolines stems from their ability to act as lysosomotropic agents, disrupting lysosomal function and inhibiting autophagy, a key survival mechanism for cancer cells under stress. This leads to the induction of apoptosis.[12][13]

Table 2: Comparative In Vitro Cytotoxicity of Halogenated 4-Aminoquinolines against Breast Cancer Cell Lines

CompoundHalogen (Position 7)Cell LineGI₅₀ (μM)Reference(s)
Chloroquine (CQ) ClMDA-MB-46824.36[14]
MCF-720.72[14]
Amodiaquine (AQ) ClMDA-MB-468> 100[10]
MCF-7> 100[10]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine ClMDA-MB-4687.35[10][14]
MCF-711.52[14]
butyl-(7-fluoro-quinolin-4-yl)-amine FMDA-MB-4688.73[14]
MCF-78.22[10][14]

Note: GI₅₀ (50% growth inhibition) is a measure of cytotoxic potency.

Interestingly, while amodiaquine is a potent antimalarial, it shows significantly less cytotoxicity against these cancer cell lines compared to chloroquine and other analogues.[10] The substitution of chlorine with fluorine at the 7-position can also yield compounds with potent cytotoxic effects.[14]

Anti-inflammatory Activity

Hydroxychloroquine and chloroquine are established disease-modifying antirheumatic drugs (DMARDs). Their anti-inflammatory effect is primarily attributed to the alkalinization of intracellular acidic vesicles like lysosomes in antigen-presenting cells (APCs).[11][15] This pH change interferes with antigen processing and loading onto Major Histocompatibility Complex (MHC) class II molecules, thereby dampening the T-cell mediated autoimmune response.[11] Furthermore, they inhibit Toll-like receptor (TLR) signaling, reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16]

Comparative Toxicity

A critical factor in the therapeutic potential of these compounds is their toxicity profile. Hydroxychloroquine was developed as a less toxic alternative to chloroquine. Animal studies have shown that chloroquine is approximately two to three times more toxic than hydroxychloroquine.[5][17][18] The primary toxicities associated with long-term use include retinopathy, cardiotoxicity, and myopathy. Amodiaquine's use is limited by a risk of agranulocytosis and hepatotoxicity, linked to the formation of a reactive quinone-imine metabolite.[8][13]

Table 3: Comparative Toxicity Profile of Chloroquine and Hydroxychloroquine

ParameterChloroquineHydroxychloroquineReference(s)
Relative Acute Toxicity ~2x more toxic than HCQ-[18]
Organ Toxicity (Chronic Use) Marked degeneration in liver, kidney, heartMild congestion and cellular degeneration[5][17]
Minimum Lethal Dose (est.) 30–50 mg/kgHigher than CQ[6]
Primary Adverse Effects Retinopathy, Cardiotoxicity, MyopathyRetinopathy (lower risk than CQ), Cardiotoxicity, Myopathy[12][18]

Key Signaling Pathways and Mechanisms

The diverse therapeutic effects of halogenated 4-aminoquinolines are rooted in their ability to modulate fundamental cellular processes.

Antimalarial_Mechanism cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hb Host Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Non-toxic crystal) Heme->Hz Heme Polymerase Death Parasite Death Heme->Death Accumulation leads to AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Heme Accumulates in vacuole AQ->X Inhibits Polymerization

Antimalarial Mechanism of 4-Aminoquinolines.

Anti_inflammatory_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_lysosome Lysosome / Endosome Antigen Autoantigen Peptides Antigenic Peptides Antigen->Peptides Processing Peptide_MHC Peptide-MHC II Complex Peptides->Peptide_MHC MHC_II MHC Class II MHC_II->Peptide_MHC T_Cell T-Cell Activation & Autoimmune Response Peptide_MHC->T_Cell Presents to TLR Toll-like Receptor (TLR7/9) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR->Cytokines Activates AQ 4-Aminoquinoline (e.g., Hydroxychloroquine) AQ->Antigen Inhibits Processing (Increases pH) AQ->TLR Inhibits Signaling

Anti-inflammatory Mechanism of 4-Aminoquinolines.

Anticancer_Mechanism cluster_cell Cancer Cell cluster_lysosome Lysosome Autophagy Autophagy Survival Cell Survival & Proliferation Autophagy->Survival Promotes Apoptosis Apoptosis (Cell Death) Autophagy->Apoptosis Inhibition Induces PI3K_Akt PI3K/Akt/mTOR Pathway PI3K_Akt->Survival Promotes AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Autophagy Inhibits (Lysosomotropic effect) AQ->PI3K_Akt Inhibits

Anticancer Mechanism of 4-Aminoquinolines.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data.

General Workflow for Synthesis of 7-Chloro-4-Aminoquinolines

The synthesis of most 7-chloro-4-aminoquinoline analogues follows a well-established pathway involving nucleophilic aromatic substitution (SₙAr).

Synthesis_Workflow DCQ 4,7-dichloroquinoline Reaction Condensation Reaction (Nucleophilic Aromatic Substitution) DCQ->Reaction Amine Desired Side-Chain Amine (Primary or Secondary) Amine->Reaction Solvent Solvent (e.g., NMP, Ethanol) Solvent->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Halogenated 4-Aminoquinoline Product Purification->Product

General Synthesis Workflow.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.[2]

  • Parasite Culture: Synchronous cultures of P. falciparum (early ring stage) are prepared in human red blood cells at a specified parasitemia (e.g., 0.2%) and hematocrit (e.g., 2%).

  • Drug Preparation: Test compounds are serially diluted in culture medium in a 96- or 24-well plate.

  • Incubation: The parasite culture is added to the wells containing the test compounds and incubated for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Radiolabeling: [³H]-hypoxanthine is added to each well for the final 16-24 hours of incubation.

  • Harvesting: Cells are harvested onto glass-fiber filters, and the filters are washed to remove unincorporated radiolabel.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The IC₅₀ value is determined by plotting inhibition versus log-concentration and fitting the data to a dose-response curve.

Heme Polymerization Inhibition Assay (HPIA)

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[1][19]

  • Reagent Preparation: A solution of hematin is prepared in NaOH. Test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate or microtube, the hematin solution is mixed with various concentrations of the test compound. Chloroquine is used as a positive control.

  • Initiation: The polymerization reaction is initiated by adding a buffer to achieve an acidic pH (e.g., pH 2.6-5.0 with acetate buffer or glacial acetic acid), simulating the parasite's digestive vacuole.

  • Incubation: The mixture is incubated, typically at 37°C for up to 24 hours, to allow for β-hematin formation.

  • Separation: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unpolymerized heme is removed.

  • Washing & Solubilization: The pellet is washed (e.g., with DMSO) to remove any residual unpolymerized heme. The final β-hematin pellet is then dissolved in a known volume of NaOH.

  • Quantification: The amount of dissolved β-hematin is quantified by measuring the absorbance at ~405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a negative control (no drug). The IC₅₀ value is determined from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Adherent cancer cells (e.g., MCF-7, MDA-MB-468) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells (untreated and vehicle-only) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ or IC₅₀ value is determined by plotting viability versus log-concentration.

Conclusion

Halogenated 4-aminoquinolines remain a versatile and therapeutically relevant scaffold. While their historical role in combating malaria is challenged by resistance, rational modifications of the side chain have yielded new analogues with potent activity against multi-drug resistant parasites. Furthermore, their mechanisms of action, particularly the disruption of lysosomal and autophagic processes, have opened promising avenues for their repurposing as anticancer and anti-inflammatory agents. The comparative data highlight a crucial trade-off between efficacy and toxicity. Hydroxychloroquine offers a safer profile for chronic inflammatory diseases, whereas novel, highly potent analogues show promise for acute infections like malaria and as adjuvants in cancer therapy. Future research will likely focus on fine-tuning the 4-aminoquinoline structure to maximize therapeutic efficacy while minimizing off-target toxicities for each specific disease context.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-7-iodoquinoline

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-7-iodoquinoline. Adherence to these procedures is critical for e...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-7-iodoquinoline. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

4-Amino-7-iodoquinoline is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin contact. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1]

Proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use. Discard and replace immediately if contaminated or damaged.
Eye and Face Protection Safety goggles or face shieldMust be worn to protect against splashes and dust.[2]
Body Protection Laboratory coatA full-length lab coat, preferably disposable, should be worn.[3] For larger quantities or risk of significant splashing, chemical-resistant coveralls are recommended.[4]
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling fine powders, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of dust.[4]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of 4-Amino-7-iodoquinoline:

  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) for 4-Amino-7-iodoquinoline before starting any work.[1]

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Avoid creating dust.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • In Case of Exposure :

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[1] Seek medical attention if irritation persists.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of 4-Amino-7-iodoquinoline and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Collect unused 4-Amino-7-iodoquinoline and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.

    • Liquid Waste : Collect solutions containing 4-Amino-7-iodoquinoline in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.

    • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

  • Waste Disposal :

    • All waste must be disposed of as hazardous waste.

    • Follow your institution's and local regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal procedures. Do not pour waste down the drain.[1]

Workflow for Handling and Disposal of 4-Amino-7-iodoquinoline

Workflow for Handling and Disposal of 4-Amino-7-iodoquinoline cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Read SDS prep2 Ensure Safety Equipment is Available prep1->prep2 prep3 Work in Fume Hood prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh in Ventilated Enclosure handle1->handle2 emergency In Case of Exposure: - Skin: Wash with soap and water - Eyes: Flush with water - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting Seek Immediate Medical Attention handle1->emergency Exposure Event handle3 Avoid Dust Generation handle2->handle3 handle2->emergency disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 Proceed to Disposal handle3->emergency disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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